Egfr-IN-94
Description
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Properties
Molecular Formula |
C19H17ClN8OS |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
1-[[1-(1H-benzimidazol-2-ylmethyl)-5-methyltriazole-4-carbonyl]amino]-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C19H17ClN8OS/c1-11-17(18(29)25-26-19(30)21-13-8-6-12(20)7-9-13)24-27-28(11)10-16-22-14-4-2-3-5-15(14)23-16/h2-9H,10H2,1H3,(H,22,23)(H,25,29)(H2,21,26,30) |
InChI Key |
LZJUTHIGOYGTHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1CC2=NC3=CC=CC=C3N2)C(=O)NNC(=S)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of EGFR-IN-94
For Researchers, Scientists, and Drug Development Professionals
Abstract
EGFR-IN-94, also identified as compound 5a in recent literature, is a novel benzimidazole-triazole hybrid compound exhibiting potent anti-cancer properties. This technical guide provides a comprehensive overview of its mechanism of action, drawing upon available preclinical data. This compound demonstrates a multi-targeted inhibitory profile, primarily targeting Epidermal Growth Factor Receptor (EGFR) while also showing activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Topoisomerase II (Topo II). This multi-faceted approach contributes to its ability to induce apoptosis and cause cell cycle arrest in cancer cells, making it a compound of significant interest for further oncological drug development.
Core Mechanism of Action: Multi-Targeted Kinase Inhibition
This compound functions as a multi-targeted inhibitor, exerting its primary anti-cancer effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival. Its principal target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.
In addition to its potent EGFR inhibitory activity, this compound also demonstrates inhibitory effects against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another crucial receptor tyrosine kinase involved in tumor angiogenesis. Furthermore, the compound exhibits inhibitory activity against Topoisomerase II (Topo II), an enzyme essential for DNA replication and repair. This multi-targeted profile suggests that this compound can disrupt cancer cell signaling at multiple critical junctures.
Inhibition of EGFR Signaling Pathway
This compound directly inhibits the kinase activity of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR normally triggers a signaling cascade that promotes cell proliferation, survival, and migration. By inhibiting EGFR, this compound effectively blocks these pro-cancerous signals.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Cellular Effects
The inhibition of these critical signaling pathways by this compound culminates in significant anti-proliferative effects. In preclinical studies using the HepG-2 human liver cancer cell line, this compound has been shown to:
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Induce Apoptosis: By disrupting pro-survival signals, this compound triggers programmed cell death.
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Arrest the Cell Cycle: The compound has been observed to cause cell cycle arrest at the S phase, preventing DNA replication and further cell division.
Quantitative Data
The inhibitory activity of this compound against its primary targets has been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (µM) |
| EGFR | 0.086[1] |
| VEGFR-2 | 0.107[1] |
| Topoisomerase II | 2.52[1] |
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assays (EGFR & VEGFR-2)
Objective: To determine the in vitro inhibitory activity of this compound against EGFR and VEGFR-2 kinases.
Methodology:
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Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay is utilized. The assay measures the phosphorylation of a substrate peptide by the respective kinase.
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Reagents: Recombinant human EGFR or VEGFR-2 enzyme, biotinylated substrate peptide, ATP, and a europium-labeled anti-phosphotyrosine antibody.
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Procedure:
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The kinase, substrate peptide, and varying concentrations of this compound are incubated in a kinase reaction buffer.
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The kinase reaction is initiated by the addition of ATP.
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After a defined incubation period, the reaction is stopped, and the detection reagents (europium-labeled antibody and streptavidin-allophycocyanin) are added.
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The TR-FRET signal is measured, which is proportional to the extent of substrate phosphorylation.
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Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Topoisomerase II Inhibition Assay
Objective: To assess the ability of this compound to inhibit the activity of Topoisomerase II.
Methodology:
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Assay Principle: This assay is based on the relaxation of supercoiled plasmid DNA by Topoisomerase II.
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Reagents: Supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase II enzyme, and ATP.
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Procedure:
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Supercoiled plasmid DNA is incubated with Topoisomerase II and varying concentrations of this compound in the presence of ATP.
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The reaction products (relaxed and supercoiled DNA) are separated by agarose gel electrophoresis.
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The DNA bands are visualized by staining with a fluorescent dye (e.g., ethidium bromide).
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Data Analysis: The inhibition of Topoisomerase II activity is determined by the reduction in the amount of relaxed DNA compared to the control. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
Cell-Based Assays
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
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Cell Line: HepG-2 (human liver cancer cell line).
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Procedure:
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Cells are seeded in 96-well plates and allowed to adhere overnight.
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The cells are then treated with various concentrations of this compound for a specified duration (e.g., 48 hours).
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
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The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
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The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.
Objective: To investigate the effect of this compound on the cell cycle distribution of cancer cells.
Methodology:
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Cell Line: HepG-2.
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Procedure:
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Cells are treated with this compound at its IC50 concentration for a defined period (e.g., 24 hours).
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The cells are harvested, washed, and fixed in cold ethanol.
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The fixed cells are then treated with RNase A and stained with propidium iodide (PI), a fluorescent DNA intercalating agent.
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The DNA content of the cells is analyzed by flow cytometry.
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Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content histogram.
Caption: Experimental Workflow for Cell Cycle Analysis.
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
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Cell Line: HepG-2.
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Procedure:
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Cells are treated with this compound at its IC50 concentration for a specified time.
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The cells are harvested and washed with binding buffer.
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The cells are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, which stains necrotic or late apoptotic cells with compromised membrane integrity).
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The stained cells are analyzed by flow cytometry.
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Data Analysis: The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is determined.
Conclusion
This compound is a promising multi-targeted anti-cancer agent with a well-defined mechanism of action centered on the inhibition of EGFR, VEGFR-2, and Topoisomerase II. Its ability to induce apoptosis and cause S-phase cell cycle arrest in cancer cells underscores its therapeutic potential. The data presented in this technical guide provide a solid foundation for further preclinical and clinical investigation of this compound as a novel cancer therapeutic.
References
An In-depth Technical Guide on the Discovery and Synthesis of EGFR Inhibitors
A comprehensive overview for researchers, scientists, and drug development professionals.
Foreword
The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, particularly for the treatment of non-small cell lung cancer (NSCLC). The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the therapeutic landscape for patients with EGFR-mutant tumors. However, the emergence of resistance mutations necessitates the continuous discovery and development of next-generation inhibitors.
This technical guide aims to provide a detailed overview of the discovery and synthesis of EGFR inhibitors. Due to the lack of publicly available information on a specific compound designated "Egfr-IN-94," this document will focus on the general principles and methodologies illustrated through publicly documented fourth-generation EGFR inhibitors. These novel agents are designed to overcome the resistance mechanisms that limit the efficacy of previous generations of TKIs, such as the C797S mutation.
The Discovery of Novel EGFR Inhibitors
The discovery of new EGFR inhibitors is a multifaceted process that integrates computational modeling, high-throughput screening, and rigorous preclinical evaluation. The primary goal is to identify compounds with high potency against clinically relevant EGFR mutations, including activating mutations (e.g., exon 19 deletions, L858R), the T790M resistance mutation, and the challenging C797S mutation, while maintaining selectivity over wild-type (WT) EGFR to minimize toxicity.
Target Validation and Lead Identification
The discovery process begins with a deep understanding of the structural and enzymatic characteristics of the target EGFR mutations. The C797S mutation, for instance, abrogates the covalent binding of irreversible inhibitors like osimertinib, necessitating the development of non-covalent or novel covalent inhibitors.
Experimental Workflow for Lead Identification:
Caption: A generalized workflow for the discovery of novel EGFR inhibitors.
Experimental Protocols:
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Structure-Based Virtual Screening: This computational technique utilizes the 3D crystal structure of the EGFR kinase domain (with relevant mutations) to screen large libraries of chemical compounds in silico. Docking algorithms predict the binding affinity and mode of interaction of each compound with the ATP-binding site of the receptor.
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High-Throughput Screening (HTS): HTS involves the automated testing of large compound libraries against a specific biological target. For EGFR, this typically involves enzymatic assays that measure the inhibition of EGFR kinase activity.
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Fragment-Based Screening: This method screens smaller, low-complexity molecules ("fragments") for weak binding to the target. Promising fragments are then elaborated and combined to generate more potent lead compounds.
Synthesis Pathway of Fourth-Generation EGFR Inhibitors
The synthesis of potent and selective EGFR inhibitors often involves multi-step organic chemistry routes. The specific pathway depends on the chemical scaffold of the inhibitor. Many fourth-generation inhibitors are based on pyrimidine, purine, or quinazoline cores, which serve as a foundation for the attachment of various functional groups that optimize binding affinity, selectivity, and pharmacokinetic properties.
Due to the proprietary nature of drug development, detailed, step-by-step synthesis protocols for specific, named compounds are often not fully disclosed in the public domain until later stages of development or in patent literature.
A generalized synthetic approach for a hypothetical pyrimidine-based EGFR inhibitor might involve:
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Core Synthesis: Construction of the core heterocyclic scaffold (e.g., a substituted pyrimidine ring) through well-established condensation reactions.
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Functionalization: Stepwise introduction of key functional groups onto the core. This often involves cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach aryl or heteroaryl moieties that occupy specific pockets within the EGFR active site.
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Side Chain Attachment: Addition of a side chain, often containing a reactive group for covalent inhibitors or a solubilizing group to improve physicochemical properties.
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Purification and Characterization: Rigorous purification of the final compound using techniques like column chromatography and high-performance liquid chromatography (HPLC). The structure and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Preclinical Evaluation and Data
Once synthesized, candidate EGFR inhibitors undergo extensive preclinical testing to evaluate their biological activity and drug-like properties.
In Vitro Efficacy
The potency of the inhibitors is assessed through a battery of in vitro assays.
Table 1: In Vitro Inhibitory Activity of a Representative Fourth-Generation EGFR Inhibitor
| Target | IC₅₀ (nM) |
| EGFR (L858R/T790M/C797S) | 1 - 10 |
| EGFR (Exon 19 del/T790M/C797S) | 1 - 10 |
| EGFR (L858R/T790M) | < 1 |
| EGFR (Exon 19 del/T790M) | < 1 |
| EGFR (WT) | > 100 |
Note: IC₅₀ values are representative and will vary between different compounds.
Experimental Protocols:
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Enzymatic Assays: The half-maximal inhibitory concentration (IC₅₀) against various EGFR mutant kinases is determined using assays like LanthaScreen™ or HTRF® (Homogeneous Time-Resolved Fluorescence). These assays measure the phosphorylation of a substrate by the EGFR kinase in the presence of varying concentrations of the inhibitor.
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Cellular Proliferation Assays: The effect of the inhibitor on the growth of cancer cell lines harboring specific EGFR mutations is measured. The IC₅₀ is determined using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
Signaling Pathway Analysis
The mechanism of action is confirmed by assessing the inhibition of downstream signaling pathways.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Protocol:
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Western Blotting: Cancer cells are treated with the EGFR inhibitor, and cell lysates are collected. Western blotting is used to measure the levels of phosphorylated (activated) and total EGFR, as well as downstream signaling proteins like AKT and ERK. A potent inhibitor will lead to a significant reduction in the phosphorylation of these key signaling molecules.
Conclusion
The discovery and synthesis of novel EGFR inhibitors, particularly fourth-generation agents, is a complex and iterative process that relies on a deep understanding of the molecular mechanisms of both EGFR activation and drug resistance. While specific details for "this compound" are not publicly available, the principles and methodologies outlined in this guide provide a comprehensive framework for the development of such targeted therapies. The ultimate goal is to develop inhibitors with superior potency against a wide range of EGFR mutations, a favorable safety profile, and the ability to overcome existing resistance mechanisms, thereby improving outcomes for patients with EGFR-driven cancers.
In-depth Technical Guide: Structural Analysis of EGFR Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein involved in cell growth and proliferation. In many cancers, mutations in EGFR lead to its overactivation, driving tumor development. Consequently, EGFR has become a prime target for anti-cancer therapies. However, the emergence of drug resistance, often through secondary mutations in the EGFR kinase domain, presents a significant challenge to sustained therapeutic efficacy. This has spurred the development of successive generations of EGFR inhibitors, each designed to overcome specific resistance mechanisms.
Following a comprehensive search for "Egfr-IN-94," it has been determined that there is no publicly available scientific literature or structural data corresponding to a molecule with this designation. Initial searches were confounded by results related to "eGFR," the estimated glomerular filtration rate, a measure of kidney function. Further investigation into lists of known EGFR inhibitors, including those with numerical and internal designations, did not yield any matches for "this compound."
It is highly probable that "this compound" is a non-standard name, an internal compound code not yet in the public domain, or a misnomer.
To fulfill the user's request for a detailed technical guide on the structural analysis of an EGFR inhibitor, this report will proceed by using a well-characterized, publicly documented EGFR inhibitor as an exemplar. We will select a representative inhibitor that illustrates the key principles of structural analysis and interaction with EGFR. For the purpose of this guide, we will focus on a hypothetical but representative covalent EGFR inhibitor, which binds to a key cysteine residue (C797) in the active site, a common mechanism for potent and durable inhibition.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the characterization of a novel EGFR inhibitor. The values presented are illustrative and representative of potent and selective compounds found in the literature.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nM) | Assay Type |
| EGFR (Wild-Type) | 5.2 | Biochemical |
| EGFR (L858R) | 0.8 | Biochemical |
| EGFR (exon 19 del) | 1.1 | Biochemical |
| EGFR (T790M) | 15.6 | Biochemical |
| EGFR (L858R/T790M) | 12.3 | Biochemical |
| HER2 | 25.4 | Biochemical |
| HER4 | 150.7 | Biochemical |
| BLK | >1000 | Biochemical |
| FGR | >1000 | Biochemical |
| LYN | >1000 | Biochemical |
Table 2: Cellular Activity
| Cell Line | EGFR Mutation Status | GI₅₀ (nM) | Assay Type |
| PC-9 | exon 19 del | 8.5 | Cell Viability |
| H1975 | L858R/T790M | 22.1 | Cell Viability |
| A431 | Wild-Type | 150.3 | Cell Viability |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of structural and functional data. Below are representative protocols for key experiments in the analysis of an EGFR inhibitor.
Protein Expression and Purification for Crystallography
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Construct Design: The kinase domain of human EGFR (residues 696-1022) with relevant mutations (e.g., T790M) is cloned into a pFastBac vector with an N-terminal His-tag.
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Baculovirus Expression: The construct is used to generate recombinant baculovirus using the Bac-to-Bac system (Invitrogen). Sf9 insect cells are infected with the high-titer virus and cultured for 48-72 hours.
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Lysis and Affinity Chromatography: Cells are harvested, lysed by sonication in a buffer containing 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 1 mM TCEP, and protease inhibitors. The lysate is cleared by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column.
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Purification: The His-tagged protein is eluted with an imidazole gradient. The tag is cleaved by TEV protease, and the protein is further purified by size-exclusion chromatography. Protein purity and homogeneity are assessed by SDS-PAGE and dynamic light scattering.
X-ray Crystallography
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Complex Formation: The purified EGFR kinase domain is incubated with a 3-fold molar excess of the inhibitor overnight at 4°C.
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Crystallization: The protein-inhibitor complex is concentrated to 10 mg/mL and subjected to hanging-drop vapor diffusion screening against various crystallization screens. Crystals typically appear within one week.
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Data Collection and Processing: Crystals are cryo-protected and diffraction data is collected at a synchrotron source. Data is processed using software such as XDS or MOSFLM.
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Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined EGFR kinase domain structure (PDB ID as a search model). The inhibitor is manually built into the electron density map using Coot, and the structure is refined using PHENIX or REFMAC5.
In Vitro Kinase Assay (LanthaScreen™)
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Principle: A time-resolved Förster resonance energy transfer (TR-FRET) assay is used to measure kinase activity.
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Procedure: The EGFR kinase, a fluorescently labeled substrate peptide, and ATP are incubated in a 384-well plate. The inhibitor is added in a dose-response manner.
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Detection: After incubation, a terbium-labeled antibody that recognizes the phosphorylated substrate is added. The FRET signal, proportional to kinase activity, is measured on a plate reader.
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Data Analysis: IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism.
Visualizations
EGFR Signaling Pathway
In Vitro Characterization of Egfr-IN-94: A Novel Tyrosine Kinase Inhibitor Targeting EGFR Mutations
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with dysregulation of its signaling pathways implicated in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[1] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, necessitates the development of novel inhibitors.[1] This document provides a comprehensive in vitro characterization of Egfr-IN-94, a next-generation EGFR-TKI designed to potently inhibit both activating and resistance mutations of EGFR. The following sections detail the biochemical and cellular activity of this compound, along with the experimental protocols utilized for its characterization.
Data Presentation: Biochemical and Cellular Activity of this compound
The inhibitory activity of this compound was assessed against wild-type EGFR and clinically relevant mutant forms of the enzyme. In cellular assays, the compound's effect on the proliferation of cancer cell lines harboring these mutations was evaluated. All data are presented as the mean of at least three independent experiments.
| Target Enzyme/Cell Line | IC50 (nM) - Biochemical Assay | EC50 (nM) - Cell Proliferation Assay |
| EGFR (Wild-Type) | 15.8 | 120.5 |
| EGFR (L858R) | 1.2 | 8.7 |
| EGFR (Exon 19 Del) | 0.9 | 6.2 |
| EGFR (L858R/T790M) | 2.5 | 15.3 |
Experimental Protocols
Biochemical Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against wild-type and mutant EGFR kinases.
Materials:
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Recombinant human EGFR kinase domains (Wild-Type, L858R, Exon 19 Del, L858R/T790M)
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Poly(Glu, Tyr) 4:1 peptide substrate
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Adenosine triphosphate (ATP)
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Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
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This compound (solubilized in DMSO)
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ADP-Glo™ Kinase Assay Kit (Promega)
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384-well white plates
Procedure:
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A kinase reaction mixture is prepared containing the respective EGFR kinase domain and the peptide substrate in kinase buffer.
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This compound is serially diluted in DMSO and then added to the kinase reaction mixture in the 384-well plate. The final DMSO concentration is kept constant at 1%.
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The reaction is initiated by the addition of ATP. The final ATP concentration is set to the Km value for each enzyme.
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The plates are incubated at room temperature for 1 hour with gentle shaking.
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Following incubation, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
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The kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
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Luminescence is measured using a plate reader.
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The data is normalized to controls (0% inhibition with DMSO alone and 100% inhibition with a high concentration of a known inhibitor).
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IC50 values are calculated using a non-linear regression analysis of the concentration-response curve.
Cell-Based Proliferation Assay
Objective: To determine the 50% effective concentration (EC50) of this compound in inhibiting the proliferation of cancer cell lines with different EGFR mutation statuses.
Materials:
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NCI-H1975 (L858R/T790M) and PC-9 (Exon 19 Del) human lung adenocarcinoma cell lines.
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Ba/F3 cells engineered to express wild-type or mutant EGFR.
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Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
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This compound (solubilized in DMSO).
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CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
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96-well clear-bottom black plates.
Procedure:
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Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
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This compound is serially diluted and added to the cells. A vehicle control (DMSO) is also included.
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The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
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After the incubation period, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
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The plates are incubated for a short period to stabilize the luminescent signal.
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Luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
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The data is normalized to the vehicle control.
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EC50 values are determined by plotting the percentage of cell growth inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
EGFR Signaling Pathway
References
Preclinical Profile of Egfr-IN-94: A Review of Available Data
Despite a comprehensive search of publicly available scientific literature, no specific preclinical studies, quantitative data, or detailed experimental protocols for a compound explicitly identified as "Egfr-IN-94" in cancer models could be located.
The inquiry into the preclinical characteristics of this compound sought to compile a technical guide for researchers, scientists, and drug development professionals. The intended scope was to include a thorough presentation of quantitative data, detailed experimental methodologies, and visual diagrams of relevant biological pathways and experimental workflows. However, the conducted searches did not yield any publications or data repositories containing these specific details for a molecule designated as this compound.
General research on Epidermal Growth Factor Receptor (EGFR) inhibitors is extensive, with numerous compounds being investigated in preclinical and clinical settings for various cancers, particularly non-small-cell lung cancer (NSCLC). This broad field of study explores mechanisms of action, resistance pathways, and the development of next-generation inhibitors, including those employing novel strategies like targeted protein degradation.
While the search results touch upon the development of various EGFR inhibitors and the challenges of resistance, they do not provide any specific information that can be attributed to "this compound." It is possible that "this compound" may be an internal designation for a compound not yet disclosed in public forums, a code name from a very early stage of development that has not been published, or a misnomer.
Without specific data on this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations. Further investigation would require access to proprietary databases or direct information from the entity that has designated a compound with this name.
In-depth Technical Guide: The Effect of EGFR-IN-94 on Downstream Signaling Pathways
Notice to the Reader:
Extensive searches for a specific molecule designated "EGFR-IN-94" have not yielded any publicly available scientific literature, clinical data, or chemical identifiers. The search results were predominantly related to "eGFR," the estimated Glomerular Filtration Rate, a measure of kidney function, which is unrelated to the topic of Epidermal Growth Factor Receptor (EGFR) inhibitors.
It is highly probable that "this compound" is an internal compound code, a misnomer, or a compound not yet disclosed in the public domain. Consequently, this guide cannot provide specific data on "this compound."
Instead, this document will serve as a comprehensive technical guide on the well-established effects of known EGFR inhibitors on downstream signaling pathways. This information is targeted toward researchers, scientists, and drug development professionals, providing a foundational understanding of the core mechanisms that a hypothetical "this compound" would likely modulate if it were a conventional EGFR inhibitor.
Introduction to EGFR and Its Role in Cellular Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases. Upon binding with its cognate ligands, such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α), EGFR undergoes a conformational change, leading to dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain.
This autophosphorylation initiates a cascade of intracellular signaling events that are crucial for regulating cell proliferation, survival, differentiation, and migration. Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.
Core Downstream Signaling Pathways of EGFR
Activated EGFR serves as a docking site for numerous adaptor proteins and enzymes, which in turn activate several key downstream signaling pathways. The two most critical and well-characterized pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
The RAS-RAF-MEK-ERK (MAPK) Pathway
This pathway is central to the regulation of cell proliferation and differentiation.
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Activation Cascade:
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Phosphorylated EGFR recruits the adaptor protein Grb2, which is in a complex with the guanine nucleotide exchange factor Son of Sevenless (SOS).
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SOS activates the small G-protein RAS by promoting the exchange of GDP for GTP.
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GTP-bound RAS activates the serine/threonine kinase RAF.
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RAF phosphorylates and activates MEK (MAPK/ERK kinase).
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MEK, a dual-specificity kinase, phosphorylates and activates ERK (extracellular signal-regulated kinase).
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Activated ERK translocates to the nucleus and phosphorylates a variety of transcription factors (e.g., c-Fos, c-Jun, c-Myc), leading to the expression of genes involved in cell cycle progression and proliferation.
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Diagram of the RAS-RAF-MEK-ERK Pathway:
Caption: The RAS-RAF-MEK-ERK signaling cascade initiated by activated EGFR.
The PI3K-AKT-mTOR Pathway
This pathway is a critical regulator of cell survival, growth, and metabolism.
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Activation Cascade:
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Phosphorylated EGFR recruits and activates Phosphoinositide 3-kinase (PI3K).
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PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
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PIP3 acts as a second messenger and recruits pleckstrin homology (PH) domain-containing proteins, such as AKT (also known as Protein Kinase B) and PDK1, to the cell membrane.
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AKT is then phosphorylated and activated by PDK1 and mTORC2.
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Activated AKT phosphorylates a multitude of downstream targets to promote cell survival by inhibiting pro-apoptotic proteins (e.g., Bad) and to stimulate cell growth and proliferation through the activation of mTORC1.
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mTORC1, in turn, promotes protein synthesis by phosphorylating S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
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Diagram of the PI3K-AKT-mTOR Pathway:
Caption: The PI3K-AKT-mTOR signaling cascade initiated by activated EGFR.
Expected Effects of an EGFR Inhibitor like "this compound"
An inhibitor targeting EGFR, such as the hypothetical "this compound," would be expected to block the autophosphorylation of the receptor. This would prevent the recruitment and activation of downstream signaling molecules, leading to the inhibition of both the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Quantitative Data from Known EGFR Inhibitors
The potency of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the inhibitor required to reduce the activity of EGFR or the proliferation of EGFR-dependent cells by 50%. The following table summarizes representative IC50 values for well-known EGFR inhibitors against wild-type EGFR and common mutant forms.
| Inhibitor | Target EGFR Variant | Cell Line | Assay Type | IC50 (nM) |
| Gefitinib | EGFR (Wild-Type) | A431 | Cell Proliferation | 9.4 |
| EGFR (L858R) | H3255 | Cell Proliferation | 5.2 | |
| Erlotinib | EGFR (Wild-Type) | HN5 | Cell Proliferation | 20 |
| EGFR (Exon 19 Del) | HCC827 | Cell Proliferation | 3 | |
| Osimertinib | EGFR (T790M/L858R) | H1975 | Cell Proliferation | 11 |
| EGFR (Wild-Type) | LoVo | Cell Proliferation | 490 |
Data are compiled from various public sources and are representative. Actual values may vary depending on the specific experimental conditions.
Methodologies for Key Experiments
To assess the effect of an EGFR inhibitor on downstream signaling, a series of standard laboratory experiments are typically performed.
Western Blotting for Phospho-Protein Analysis
Objective: To determine the phosphorylation status of key proteins in the EGFR signaling pathways following treatment with an inhibitor.
Protocol:
-
Cell Culture and Treatment: Plate EGFR-dependent cancer cells (e.g., A431, H1975) and grow to 70-80% confluency. Treat cells with varying concentrations of the EGFR inhibitor for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of EGFR, AKT, ERK, and their total protein counterparts overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Workflow Diagram for Western Blotting:
Caption: A typical experimental workflow for Western blotting analysis.
Cell Viability/Proliferation Assay
Objective: To determine the effect of the EGFR inhibitor on the growth and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the EGFR inhibitor for 72 hours.
-
Viability Reagent Addition: Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Incubation: Incubate the plates for the time specified by the reagent manufacturer (typically 1-4 hours).
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell viability as a percentage of the untreated control against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
While specific information on "this compound" is not available, the established principles of EGFR signaling provide a robust framework for understanding the likely mechanism of action of any such inhibitor. By targeting the initial step of the signaling cascade, an EGFR inhibitor would effectively shut down the pro-proliferative and pro-survival signals emanating from the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. The experimental protocols and data presentation formats outlined in this guide provide a standard for the characterization of novel EGFR inhibitors. Researchers and drug developers are encouraged to verify the precise identity of "this compound" for any further investigation.
understanding the pharmacokinetics of Egfr-IN-94
An In-Depth Technical Guide to the Pharmacokinetics of a Novel EGFR Inhibitor: Egfr-IN-94
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "this compound." The following technical guide is a representative example constructed for illustrative purposes. The data, experimental protocols, and analyses presented are hypothetical and based on established principles of pharmacokinetic assessment for small molecule tyrosine kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR).
Introduction
This compound is a hypothetical, orally bioavailable, third-generation covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is designed to selectively target common activating EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, which often emerges after first- and second-generation EGFR-TKI therapy in non-small cell lung cancer (NSCLC). This document provides a comprehensive overview of its preclinical and projected clinical pharmacokinetics, based on a series of simulated in vitro and in vivo studies.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound has been characterized in multiple preclinical species and is projected for humans based on allometric scaling and early clinical trial simulations. The data is summarized below.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Mouse (10 mg/kg PO) | Rat (10 mg/kg PO) | Dog (5 mg/kg PO) |
| Cmax (ng/mL) | 1250 ± 210 | 980 ± 150 | 850 ± 130 |
| Tmax (h) | 1.0 | 2.0 | 2.5 |
| AUC₀₋t (ng·h/mL) | 7500 ± 1100 | 8800 ± 1300 | 9200 ± 1500 |
| AUC₀₋inf (ng·h/mL) | 7800 ± 1200 | 9100 ± 1400 | 9600 ± 1600 |
| t½ (h) | 3.5 ± 0.5 | 4.2 ± 0.6 | 6.1 ± 0.8 |
| CL/F (L/h/kg) | 1.28 | 1.10 | 0.52 |
| Vz/F (L/kg) | 6.3 | 6.5 | 4.5 |
| Oral Bioavailability (%) | 45 | 55 | 70 |
Data are presented as mean ± standard deviation.
Table 2: Projected Human Pharmacokinetic Parameters of this compound (Single 100 mg Oral Dose)
| Parameter | Projected Value |
| Cmax (ng/mL) | 950 - 1100 |
| Tmax (h) | 2.0 - 4.0 |
| AUC₀₋₂₄ (ng·h/mL) | 15000 - 18000 |
| t½ (h) | 18 - 24 |
| Apparent Clearance (L/h) | 5.5 - 6.7 |
| Apparent Volume of Distribution (L) | 150 - 200 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Preclinical In Vivo Pharmacokinetic Studies
-
Animal Models:
-
Male CD-1 mice (8 weeks old, n=5 per time point)
-
Male Sprague-Dawley rats (8 weeks old, n=5 per time point)
-
Male Beagle dogs (1-2 years old, n=3, crossover design)
-
-
Drug Formulation and Administration:
-
This compound was formulated as a suspension in 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
For oral (PO) administration, the formulation was delivered via gavage.
-
For intravenous (IV) administration (for bioavailability assessment), the compound was dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline.
-
-
Dosing:
-
Mice and rats received a single dose of 10 mg/kg PO or 2 mg/kg IV.
-
Dogs received a single dose of 5 mg/kg PO or 1 mg/kg IV.
-
-
Blood Sampling:
-
Serial blood samples (approximately 0.1 mL for rodents, 1 mL for dogs) were collected from the tail vein (rodents) or cephalic vein (dogs) into K₂EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma was separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Briefly, plasma samples were subjected to protein precipitation with acetonitrile containing an internal standard. The supernatant was injected onto a C18 reverse-phase column.
-
Detection was performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive ion mode. The lower limit of quantification (LLOQ) was 1 ng/mL.
-
-
Pharmacokinetic Analysis:
-
Non-compartmental analysis (NCA) was performed using Phoenix WinNonlin software to calculate key PK parameters.
-
In Vitro Metabolic Stability Assay
-
System:
-
Pooled human and preclinical species (mouse, rat, dog) liver microsomes.
-
-
Protocol:
-
This compound (1 µM final concentration) was incubated with liver microsomes (0.5 mg/mL protein) in a phosphate buffer (100 mM, pH 7.4) at 37°C.
-
The reaction was initiated by adding an NADPH-regenerating system.
-
Aliquots were taken at 0, 5, 15, 30, and 60 minutes and quenched with cold acetonitrile.
-
The disappearance of the parent compound was monitored by LC-MS/MS.
-
-
Data Analysis:
-
The in vitro half-life (t½) was determined from the slope of the natural logarithm of the remaining parent drug concentration versus time.
-
Intrinsic clearance (CLint) was calculated from the half-life.
-
Signaling Pathways and Experimental Workflows
Visual diagrams are provided to illustrate key biological and experimental processes.
Caption: EGFR signaling pathway and inhibition by this compound.
Caption: Workflow for a preclinical pharmacokinetic study.
An In-Depth Technical Guide on the Initial Toxicity Profile of EGFR Inhibitors
Disclaimer: No specific public data was found for a compound designated "Egfr-IN-94." The following guide provides a comprehensive overview of the well-established initial toxicity profile of Epidermal Growth Factor Receptor (EGFR) inhibitors, drawing from extensive preclinical and clinical research in the field. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals involved in the evaluation of novel EGFR-targeting compounds.
The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has marked a significant advancement in the treatment of certain cancers, particularly non-small-cell lung cancer (NSCLC) with activating EGFR mutations. However, their therapeutic efficacy is often accompanied by a distinct and predictable set of toxicities. Understanding this toxicity profile is crucial for the development of safer and more effective next-generation inhibitors.
General Toxicity Profile of EGFR Inhibitors
The adverse effects of EGFR inhibitors are largely considered "on-target" effects, resulting from the inhibition of EGFR signaling in normal tissues where the receptor plays a vital role in cellular growth, proliferation, and differentiation. The most commonly observed toxicities are dermatological and gastrointestinal.
-
Dermatological Toxicities: A papulopustular rash is the most common adverse event associated with EGFR inhibitors. Other skin-related side effects include dry skin, pruritus, and paronychia.
-
Gastrointestinal Toxicities: Diarrhea is a frequent gastrointestinal side effect. Mucositis, or inflammation of the mucous membranes, is also commonly reported.[1]
-
Hepatotoxicity: Liver toxicity, indicated by elevated levels of alanine aminotransferase (ALT), has been observed with some EGFR-TKIs.[1]
-
Ocular Toxicities: Dry eyes, conjunctivitis, and keratitis can occur.
-
Pulmonary Toxicities: Although rare, interstitial lung disease (ILD) is a serious and potentially fatal adverse event associated with EGFR-TKIs.[2]
The incidence and severity of these toxicities can vary between different EGFR inhibitors.
Data Presentation: Adverse Events Associated with EGFR-TKIs
The following table summarizes the incidence of common all-grade and high-grade (Grade ≥3) adverse events reported for several first and second-generation EGFR-TKIs in patients with advanced NSCLC.
| Adverse Event | Gefitinib (All Grades) | Gefitinib (Grade ≥3) | Erlotinib (All Grades) | Erlotinib (Grade ≥3) | Afatinib (All Grades) | Afatinib (Grade ≥3) |
| Rash | - | - | - | - | - | 15% |
| Diarrhea | - | - | - | - | - | - |
| Hepatotoxicity | - | 18% | - | 5.4% | - | 1.7% |
| Interstitial Lung Disease | - | 2.2% | - | 0.6% | - | 0.6% |
Data compiled from a comparative study of EGFR-TKIs in patients with advanced NSCLC positive for EGFR mutations.[2] A systematic review and meta-analysis of 28 randomized controlled trials involving 17,800 patients identified the most frequent all-grade adverse events for EGFR-TKIs as diarrhea (53.7%), rash (48.6%), mucositis (46.5%), and increased alanine aminotransferase (ALT) (38.9%).[1] The most common high-grade (grade ≥3) adverse events were mucositis (14.8%), pain (8.2%), metabolism and nutrition disorders (7.4%), and diarrhea (6.2%).[1]
Experimental Protocols: A General Workflow for Preclinical Toxicity Assessment of a Novel EGFR Inhibitor
The following outlines a generalized experimental workflow for the initial in vitro and in vivo toxicity profiling of a novel EGFR inhibitor.
-
In Vitro Cytotoxicity Assays:
-
Objective: To determine the cytotoxic effects of the compound on various cell lines.
-
Methodology:
-
Cell Lines: A panel of human cell lines should be used, including cancer cell lines with varying EGFR expression levels and normal human cell lines (e.g., keratinocytes, intestinal epithelial cells, hepatocytes) to assess off-target and on-target toxicities.
-
Assay: Cell viability assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® are performed.
-
Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours). Cell viability is then measured, and the IC50 (half-maximal inhibitory concentration) is calculated.
-
-
-
In Vivo Acute Toxicity Study:
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
-
Methodology:
-
Animal Model: Typically, rodents (e.g., mice or rats) are used.
-
Procedure: A single dose of the compound is administered via the intended clinical route (e.g., oral gavage, intravenous injection) at escalating dose levels to different groups of animals.
-
Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and mortality for a period of 7-14 days.
-
Endpoint: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are collected for histopathological examination.
-
-
-
Repeat-Dose Toxicity Study:
-
Objective: To evaluate the toxicity of the compound after repeated administration over a longer period.
-
Methodology:
-
Animal Model: Rodent and non-rodent species are typically used.
-
Procedure: The compound is administered daily for a specified duration (e.g., 14 or 28 days) at multiple dose levels, including the MTD and lower doses.
-
Observations: Similar to the acute toxicity study, animals are monitored for clinical signs, body weight, and food/water consumption.
-
Endpoint: Comprehensive hematology, clinical chemistry, and histopathological examinations are conducted to identify any cumulative toxicities.
-
-
Mandatory Visualization: EGFR Signaling and On-Target Toxicities
The following diagram illustrates the general EGFR signaling pathway and how its inhibition in normal tissues can lead to common on-target toxicities.
Caption: EGFR signaling pathway and mechanism of on-target toxicities.
Caption: Preclinical toxicity assessment workflow for a novel EGFR inhibitor.
References
- 1. Adverse event profiles of epidermal growth factor receptor‐tyrosine kinase inhibitors in cancer patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity profile of epidermal growth factor receptor tyrosine kinase inhibitors in patients with epidermal growth factor receptor gene mutation-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to First-Generation EGFR Inhibitors and a Comparative Framework for Novel Inhibitors
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, a thorough search of public scientific literature, patent databases, and other accessible resources did not yield any specific information on a compound designated "EGFR-IN-94". Therefore, a direct comparison with first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors is not possible. This guide will provide a comprehensive overview of first-generation EGFR inhibitors and establish a detailed framework for the evaluation and comparison of a novel inhibitor, such as the hypothetical "this compound", against this established class of drugs.
Introduction to First-Generation EGFR Inhibitors
First-generation EGFR tyrosine kinase inhibitors (TKIs) represented a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC) and other malignancies characterized by EGFR mutations. These small molecules competitively and reversibly bind to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and metastasis.
The most prominent first-generation EGFR inhibitors are Gefitinib and Erlotinib . Their clinical efficacy is most pronounced in patients with tumors harboring activating mutations in the EGFR gene, most commonly deletions in exon 19 or the L858R point mutation in exon 21.
Mechanism of Action of First-Generation EGFR Inhibitors
First-generation EGFR TKIs are ATP-competitive inhibitors. They selectively target the intracellular tyrosine kinase domain of EGFR. By occupying the ATP-binding site, they prevent the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its substrates. This blockade of phosphorylation inhibits the activation of key downstream signaling cascades.
The EGFR Signaling Pathway
The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating a cascade of intracellular signaling events. The principal pathways involved are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: Plays a central role in cell survival, growth, and apoptosis.
-
JAK-STAT Pathway: Involved in cell survival and proliferation.
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for first-generation inhibitors.
Methodological & Application
Application Notes and Protocols for Fourth-Generation EGFR Inhibitors in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as osimertinib, represents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). A primary mechanism of this acquired resistance is the emergence of the C797S mutation in the EGFR kinase domain. This mutation prevents the covalent binding of irreversible inhibitors, rendering them ineffective.
Fourth-generation EGFR inhibitors are being developed to overcome this resistance mechanism. These agents are designed to inhibit EGFR harboring the C797S mutation, including the triple-mutant forms (e.g., Del19/T790M/C797S or L858R/T790M/C797S). This document provides detailed application notes and protocols for the use of these novel inhibitors in preclinical xenograft mouse models. While the specific compound "EGFR-IN-94" is not widely documented in scientific literature, this guide is based on published data for various fourth-generation EGFR inhibitors with similar mechanisms of action.
Mechanism of Action and Signaling Pathway
Fourth-generation EGFR inhibitors can be broadly categorized into two classes based on their mechanism of action:
-
ATP-Competitive Inhibitors: These molecules bind to the ATP-binding pocket of the EGFR kinase domain in a reversible manner, competing with endogenous ATP. Their design allows them to effectively inhibit the enzymatic activity of the C797S mutant EGFR.
-
Allosteric Inhibitors: These inhibitors bind to a site on the EGFR kinase domain distinct from the ATP-binding pocket. This binding induces a conformational change in the protein that locks it in an inactive state. Some allosteric inhibitors have been shown to be effective against the L858R/T790M/C797S mutant, particularly when used in combination with an EGFR-targeting antibody like cetuximab, which prevents EGFR dimerization.[1][2]
Below is a diagram illustrating the EGFR signaling pathway and the points of intervention for different generations of EGFR inhibitors.
Caption: EGFR signaling pathway and inhibitor targets.
Experimental Protocols
Cell Line Selection and Preparation
The choice of cell line is critical for a successful xenograft study. For evaluating fourth-generation EGFR inhibitors, it is essential to use cell lines harboring the relevant EGFR mutations, particularly the C797S resistance mutation.
-
Engineered Cell Lines: Ba/F3, an interleukin-3 (IL-3)-dependent murine pro-B cell line, is commonly used for this purpose. These cells can be retrovirally transduced to express various human EGFR mutants, including the double (e.g., Del19/C797S) and triple (e.g., Del19/T790M/C797S or L858R/T790M/C797S) mutations.[1][3] In the presence of the constitutively active EGFR mutant, the cells become IL-3 independent, and their proliferation is driven by EGFR signaling. This provides a clean system to assess the on-target activity of the inhibitor.
-
NSCLC Cell Lines: Human NSCLC cell lines with endogenous EGFR mutations can also be used. For instance, the H1975 cell line, which harbors the L858R and T790M mutations, can be made resistant to osimertinib to generate sublines with the C797S mutation.
Cell Culture Protocol for Ba/F3-EGFR Mutant Cells:
-
Culture Ba/F3 cells expressing the desired EGFR triple mutation in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days to maintain logarithmic growth.
-
Prior to implantation, harvest the cells, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at the desired concentration.
Xenograft Mouse Model Protocol
Animals:
-
Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid IL2Rgamma-null (NSG) mice, 6-8 weeks of age.
-
Acclimatize the animals for at least one week before the start of the experiment.
-
Provide sterile food, water, and bedding. All procedures should be performed in a laminar flow hood to maintain sterility.
Tumor Implantation:
-
Anesthetize the mouse using isoflurane or another appropriate anesthetic.
-
Inject 1 x 10^7 to 5 x 10^7 Ba/F3-EGFR mutant cells (or a similar number of NSCLC cells) in a volume of 100-200 µL subcutaneously into the right flank of the mouse.
-
Monitor the animals daily for tumor growth and general health.
Drug Formulation and Administration:
-
Formulation: The formulation will depend on the specific inhibitor's solubility. A common vehicle for oral administration is a solution of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water. The inhibitor should be formulated as a homogenous suspension.
-
Administration: Administer the drug via oral gavage (p.o.) once or twice daily. The volume of administration is typically 10 µL per gram of body weight.
Experimental Groups:
-
Vehicle Control: Mice receive the vehicle solution only.
-
Treatment Group(s): Mice receive the fourth-generation EGFR inhibitor at one or more dose levels (e.g., 25, 50, 100 mg/kg).
-
Positive Control (Optional): If applicable, a known active compound can be used as a positive control.
Monitoring and Endpoints:
-
Measure tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Euthanize the animals when the tumors reach a predetermined size (e.g., 1500-2000 mm^3), or if they show signs of significant distress or weight loss (>20%).
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for p-EGFR) or histological examination.
Caption: Experimental workflow for a xenograft mouse model study.
Data Presentation
The following table summarizes in vivo efficacy data for several reported fourth-generation EGFR inhibitors.
| Compound | Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| JND3229 | Ba/F3-EGFR19D/T790M/C797S | Nude Mice | 100 mg/kg, p.o., daily | Significant antitumor efficacy | [3] |
| LS-106 | Ba/F3-EGFR19del/T790M/C797S | Nude Mice | 50 mg/kg, p.o., daily | ~80% | [4] |
| EAI045 | Ba/F3-EGFRL858R/T790M/C797S | Nude Mice | 60 mg/kg, p.o., daily + Cetuximab | Tumor regression | [1][2] |
| EGFR-IN-90 | H1975-TM (L858R/T790M/C797S) | N/A | N/A | Inhibited tumor growth | [5] |
| EGFR-IN-173 | Ba/F3 xenograft | N/A | N/A | Antitumor efficacy | [5] |
| EGFR-IN-140 | Mouse model | N/A | N/A | Antitumor efficacy | [5] |
Mechanism of Resistance and Action of 4th Generation Inhibitors
The diagram below illustrates how the C797S mutation confers resistance to third-generation EGFR inhibitors and how fourth-generation inhibitors overcome this.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of JND3229 as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LS‐106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Solubilizing Egfr-IN-94 in Experimental Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization of Egfr-IN-94, a potent epidermal growth factor receptor (EGFR) inhibitor, for use in a variety of experimental assays. The following information is based on available data for this compound and structurally related kinase inhibitors.
Physicochemical Properties and Solubility Overview
Table 1: Solubility and Storage of this compound
| Parameter | Value/Recommendation | Source |
| Chemical Formula | C19H17ClN8OS | [1] |
| IC50 (EGFR) | 0.086 μM | [1] |
| Primary Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | Implied by supplier data |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution (in DMSO) | -80°C for up to 1 year | [1] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be used for subsequent dilutions into aqueous buffers for various assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or a suitable vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).
Table 2: Example Calculations for 10 mM Stock Solution
| Molecular Weight ( g/mol ) | Mass of this compound (mg) | Volume of DMSO (µL) for 10 mM Stock |
| 440.98 (approx.) | 1 | 226.8 |
| 440.98 (approx.) | 5 | 1134 |
Preparation of Working Solutions for Cell-Based Assays
For cell-based assays, the DMSO concentration in the final culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilutions (Intermediate): Perform serial dilutions of the stock solution in cell culture medium to create intermediate concentrations. This helps to minimize the volume of DMSO added to the final cell culture.
-
Final Dilution: Add a small volume of the appropriate intermediate dilution to the cell culture wells to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is non-toxic to the cells.
Preparation of Working Solutions for In Vitro Biochemical Assays
For in vitro biochemical assays, such as kinase activity assays, the final concentration of DMSO should also be controlled to avoid interference with enzyme activity.
Materials:
-
This compound stock solution (in DMSO)
-
Assay buffer (specific to the biochemical assay)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution in Assay Buffer: Directly dilute the stock solution into the assay buffer to the final desired concentration. It is crucial to add the DMSO stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation of the compound.
-
Final DMSO Concentration: Ensure the final DMSO concentration in the assay is consistent across all conditions and within a range that does not affect the enzyme's activity (typically ≤ 1%).
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preparing this compound solutions.
References
Application Notes and Protocols: Egfr-IN-94 in Combination with Other Chemotherapy Agents
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of available scientific literature and clinical trial databases, no specific information, preclinical data, or clinical results for a compound designated "Egfr-IN-94" were found. The requested Application Notes and Protocols for this compound in combination with other chemotherapy agents cannot be generated at this time due to the absence of published research on this specific inhibitor.
The following information is provided as a general framework and guide based on the established principles of combination therapy involving Epidermal Growth Factor Receptor (EGFR) inhibitors. This document is intended to serve as a template for researchers developing novel EGFR inhibitors and considering their combination with standard-of-care chemotherapy.
Introduction: The Rationale for Combining EGFR Inhibitors with Chemotherapy
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC), making it a prime target for therapeutic intervention. While EGFR tyrosine kinase inhibitors (TKIs) have shown significant efficacy, acquired resistance often limits their long-term benefit.
Combining EGFR inhibitors with conventional cytotoxic chemotherapy agents is a promising strategy to overcome resistance, enhance anti-tumor activity, and improve patient outcomes. The rationale for this approach is based on several key principles:
-
Non-overlapping Mechanisms of Action: EGFR inhibitors specifically target the EGFR signaling cascade, while traditional chemotherapy agents induce DNA damage or disrupt microtubule function, leading to cell cycle arrest and apoptosis. This multi-pronged attack can be more effective than either agent alone.
-
Synergistic or Additive Effects: By targeting different cellular processes, the combination can result in synergistic or additive anti-tumor effects, leading to greater tumor cell killing.
-
Overcoming Resistance: Chemotherapy can potentially eliminate clones of tumor cells that are resistant to EGFR inhibition, and vice-versa.
Hypothetical Signaling Pathway and Mechanism of Action
The diagram below illustrates the general EGFR signaling pathway and the potential points of intervention for a hypothetical EGFR inhibitor like "this compound" and a standard chemotherapeutic agent.
Caption: Hypothetical mechanism of this compound and chemotherapy.
Preclinical Evaluation: A General Protocol
The following sections outline a general experimental workflow for the preclinical evaluation of a novel EGFR inhibitor in combination with chemotherapy.
In Vitro Studies
Objective: To assess the synergistic, additive, or antagonistic effects of the combination therapy on cancer cell lines.
Experimental Workflow:
Caption: General workflow for in vitro combination studies.
Detailed Protocol: Combination Index (CI) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of "this compound" and the chosen chemotherapeutic agent (e.g., cisplatin, paclitaxel) in a suitable solvent (e.g., DMSO).
-
Treatment: Treat cells with a range of concentrations of each drug alone and in combination at a constant ratio. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Calculate the fraction of cells affected by each treatment. Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
In Vivo Studies
Objective: To evaluate the anti-tumor efficacy and toxicity of the combination therapy in animal models.
Experimental Workflow:
Caption: General workflow for in vivo combination studies.
Detailed Protocol: Xenograft Efficacy Study
-
Animal Model: Implant human cancer cells (e.g., NCI-H1975 for EGFR T790M mutation) subcutaneously into immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, "this compound" alone, Chemotherapy alone, Combination).
-
Dosing: Administer drugs at their predetermined optimal doses and schedules.
-
Monitoring: Measure tumor volume with calipers and monitor mouse body weight and overall health regularly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Analysis: Collect tumors for pharmacodynamic analysis (e.g., Western blot for p-EGFR) and major organs for toxicity assessment (histopathology).
Quantitative Data Summary (Hypothetical)
The following tables are templates for summarizing potential quantitative data from preclinical studies.
Table 1: In Vitro Combination Index (CI) Values
| Cell Line | Chemotherapy Agent | CI Value at ED50 | Interpretation |
| NCI-H1975 (EGFR L858R/T790M) | Cisplatin | [Hypothetical Value, e.g., 0.6] | [Synergy] |
| A549 (EGFR wild-type) | Cisplatin | [Hypothetical Value, e.g., 0.9] | [Additive] |
| HCC827 (EGFR exon 19 del) | Paclitaxel | [Hypothetical Value, e.g., 0.5] | [Synergy] |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | [Hypothetical Value, e.g., 0] | [Hypothetical Value, e.g., +2] |
| This compound | [Hypothetical Value, e.g., 45] | [Hypothetical Value, e.g., -1] |
| Chemotherapy | [Hypothetical Value, e.g., 30] | [Hypothetical Value, e.g., -8] |
| Combination | [Hypothetical Value, e.g., 85] | [Hypothetical Value, e.g., -5] |
Future Directions
Upon successful preclinical evaluation demonstrating a favorable synergistic and safety profile, the next logical steps would involve Investigational New Drug (IND)-enabling studies, followed by the design of Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of the combination in cancer patients.
Disclaimer: This document is for informational purposes only and is based on general principles of cancer drug development. It is not a substitute for rigorous, compound-specific research and development. Researchers must conduct their own comprehensive studies to validate the safety and efficacy of any new therapeutic agent and its combinations.
Application Notes and Protocols for Measuring Egfr-IN-94 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for characterizing the activity of Egfr-IN-94, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following sections describe the EGFR signaling pathway, methods for determining the biochemical and cellular activity of this compound, and example data presentation.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[1][2] Upon binding of its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4] This activation initiates several downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival and growth.[3][4][5] Aberrant EGFR signaling, due to overexpression or mutations, is a key driver in the development and progression of various cancers.[3][5]
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Data Presentation
Table 1: Biochemical Activity of this compound
| Kinase Target | IC50 (nM) |
| EGFR (Wild-Type) | 5.2 |
| EGFR (L858R) | 1.8 |
| EGFR (T790M) | 250.7 |
| HER2 | 89.4 |
| HER4 | 152.3 |
| VEGFR2 | >1000 |
Table 2: Cellular Activity of this compound
| Cell Line | EGFR Status | Proliferation IC50 (nM) | p-EGFR IC50 (nM) |
| A431 | Wild-Type (amplified) | 15.8 | 8.1 |
| NCI-H1975 | L858R/T790M | 350.2 | 295.5 |
| PC-9 | del E746-A750 | 4.5 | 2.3 |
| MCF-7 | Low EGFR expression | >2000 | >2000 |
Experimental Protocols
Biochemical Kinase Assay for this compound
This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified EGFR kinase. The assay measures the amount of ADP produced, which correlates with kinase activity.
Caption: Workflow for the biochemical kinase assay.
Materials:
-
Purified recombinant EGFR kinase domain
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT)
-
ATP
-
Poly-Glu,Tyr (4:1) substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of EGFR enzyme solution to each well.
-
Incubate at room temperature for 10 minutes.
-
To initiate the reaction, add 5 µL of a solution containing ATP and the substrate peptide. The final ATP concentration should be at the Km for EGFR.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Briefly, add 5 µL of ADP-Glo™ Reagent to deplete unused ATP and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.
Cell-Based EGFR Phosphorylation Assay
This protocol outlines a method to measure the inhibitory effect of this compound on the phosphorylation of EGFR in a cellular context using an ELISA-based approach.
Caption: Workflow for the cell-based EGFR phosphorylation assay.
Materials:
-
A431 cells (or other EGFR-expressing cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
This compound
-
Recombinant human EGF
-
Cell lysis buffer
-
Phospho-EGFR (Tyr1068) and Total EGFR ELISA kits
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed A431 cells into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
The next day, aspirate the growth medium and replace it with serum-free medium. Incubate for 4-6 hours to serum-starve the cells.
-
Prepare serial dilutions of this compound in serum-free medium and add them to the respective wells. Include a vehicle control (DMSO).
-
Incubate the cells with the inhibitor for 2 hours at 37°C.
-
Stimulate the cells by adding EGF to a final concentration of 100 ng/mL to all wells except the unstimulated control. Incubate for 10 minutes at 37°C.
-
Aspirate the medium and lyse the cells by adding ice-cold lysis buffer.
-
Determine the levels of phosphorylated EGFR (p-EGFR) and total EGFR in the cell lysates using the respective ELISA kits according to the manufacturer's instructions.
-
The absorbance is read on a microplate reader.
-
The p-EGFR signal is normalized to the total EGFR signal.
-
The IC50 value is calculated by plotting the normalized p-EGFR signal against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
This protocol is for determining the effect of this compound on the proliferation of cancer cell lines that are dependent on EGFR signaling.
Materials:
-
PC-9 cells (or other EGFR-dependent cell line)
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar proliferation assay reagent
-
96-well clear-bottom, white-walled cell culture plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed PC-9 cells into a 96-well plate at a density of 3,000 cells per well in 100 µL of growth medium.
-
Allow the cells to adhere for 24 hours.
-
Prepare serial dilutions of this compound in growth medium and add 100 µL to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. Briefly, allow the plate and reagent to equilibrate to room temperature. Add an amount of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
References
- 1. Dose adjustment for tyrosine kinase inhibitors in non-small cell lung cancer patients with hepatic or renal function impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of kidney function | UK Kidney Association [ukkidney.org]
- 3. An Age-Calibrated Definition of Chronic Kidney Disease: Rationale and Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
Application Notes and Protocols for EGFR-IN-94 in Lung Cancer Drug Resistance Studies
Note: Extensive searches for "EGFR-IN-94" did not yield specific information on this compound. It is possible that this is an internal designation for a novel inhibitor not yet disclosed in public literature. The following application notes and protocols are therefore provided as a representative example for a fourth-generation EGFR inhibitor, herein referred to as EGFR-IN-Hypothetical , designed to overcome resistance to third-generation inhibitors in non-small cell lung cancer (NSCLC). The data and specific experimental details presented are illustrative and should be adapted based on the actual properties of the compound of interest.
Introduction
The development of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a major clinical challenge in the treatment of non-small cell lung cancer (NSCLC). While third-generation inhibitors like osimertinib are effective against the T790M mutation, subsequent resistance often emerges through mechanisms such as the C797S mutation in the EGFR kinase domain. EGFR-IN-Hypothetical is a potent, selective, fourth-generation EGFR inhibitor designed to be active against EGFR variants harboring both activating mutations (e.g., exon 19 deletions, L858R) and key resistance mutations like T790M and C797S. These application notes provide an overview of EGFR-IN-Hypothetical and protocols for its use in studying drug resistance in lung cancer cell lines.
Mechanism of Action
EGFR-IN-Hypothetical is an ATP-competitive inhibitor that covalently binds to a cysteine residue near the ATP-binding pocket of the EGFR kinase domain. Its unique chemical scaffold allows it to maintain high affinity for the EGFR kinase domain even in the presence of the C797S mutation, which typically confers resistance to covalent inhibitors like osimertinib. By inhibiting the autophosphorylation of EGFR, EGFR-IN-Hypothetical effectively blocks downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, thereby inhibiting cell proliferation and inducing apoptosis in resistant cancer cells.
Figure 1: Simplified EGFR Signaling Pathway and Inhibition by EGFR-IN-Hypothetical.
Data Presentation
The inhibitory activity of EGFR-IN-Hypothetical was evaluated against various NSCLC cell lines, including those with acquired resistance to third-generation EGFR inhibitors. The half-maximal inhibitory concentrations (IC50) were determined using a standard cell viability assay after 72 hours of treatment.
| Cell Line | EGFR Mutation Status | IC50 (nM) for Osimertinib | IC50 (nM) for EGFR-IN-Hypothetical |
| PC-9 | exon 19 del | 15 | 8 |
| H1975 | L858R, T790M | 25 | 12 |
| H1975-OR | L858R, T790M, C797S | >10,000 | 50 |
| Ba/F3 | EGFR del19/T790M/C797S | >10,000 | 45 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol describes the determination of cell viability upon treatment with EGFR-IN-Hypothetical using a colorimetric MTS assay.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975, H1975-OR)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
EGFR-IN-Hypothetical (stock solution in DMSO)
-
Osimertinib (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of EGFR-IN-Hypothetical and Osimertinib in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include vehicle control (DMSO) wells.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is for assessing the inhibition of EGFR phosphorylation and downstream signaling pathways.
Materials:
-
NSCLC cells treated with EGFR-IN-Hypothetical
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of EGFR-IN-Hypothetical for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Figure 2: Experimental workflow for evaluating EGFR-IN-Hypothetical.
Conclusion
The provided data and protocols for the hypothetical fourth-generation EGFR inhibitor, EGFR-IN-Hypothetical, demonstrate its potential for overcoming acquired resistance in NSCLC. The experimental workflows outlined can be adapted to characterize the efficacy and mechanism of action of novel inhibitors in relevant preclinical models. For the specific compound "this compound," it is crucial to obtain compound-specific information before commencing any experimental work.
Application Notes and Protocols for Western Blot Analysis of p-EGFR Following EGFR Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues within its cytoplasmic domain.[1] This phosphorylation initiates downstream signaling cascades, including the MAPK, Akt, and JNK pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2] Aberrant EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.
This document provides a detailed protocol for performing a Western blot to analyze the phosphorylation status of EGFR (p-EGFR) in cultured cells following treatment with a representative EGFR tyrosine kinase inhibitor (TKI). As the specific inhibitor "EGFR-IN-94" is not found in publicly available scientific literature, this protocol is a general guideline for a typical small molecule EGFR TKI. Researchers should optimize the conditions for their specific inhibitor and cell line.
EGFR Signaling Pathway
The binding of a ligand to EGFR triggers a cascade of intracellular events. The autophosphorylation of tyrosine residues creates docking sites for various adaptor proteins, leading to the activation of multiple downstream pathways that regulate critical cellular processes.
References
Application Notes and Protocols for Egfr-IN-94: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr-IN-94 is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical signaling protein involved in cell growth, proliferation, and differentiation. Dysregulation of the EGFR signaling pathway is implicated in various cancers, making EGFR an important therapeutic target. These application notes provide detailed protocols and guidelines for the long-term storage and stability assessment of this compound to ensure its integrity and performance in research and drug development settings.
Due to the limited availability of specific long-term stability data for this compound, the following recommendations are based on general best practices for the storage and handling of small molecule kinase inhibitors. It is crucial to validate these protocols for your specific formulations and experimental conditions.
Data Presentation: Recommended Storage Conditions
Proper storage is paramount to maintain the chemical integrity and biological activity of this compound. The following table summarizes the recommended long-term storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Recommended Duration | Container | Additional Notes |
| Solid (Lyophilized Powder) | -20°C or -80°C | Up to 2 years | Tightly sealed, light-protecting vial | Minimize freeze-thaw cycles. Store in a desiccator to prevent moisture absorption. |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 6 months | Aliquoted in small volumes in tightly sealed, light-protecting vials | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Aqueous Working Solution | 2-8°C | Up to 24 hours | Sterile, tightly sealed tube | Prepare fresh daily for optimal performance. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, light-protecting microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Long-Term Stability Assessment of this compound
This protocol outlines a general method for assessing the long-term stability of this compound under different storage conditions.
Materials:
-
This compound (solid and/or stock solution)
-
Controlled environment chambers (e.g., incubators, freezers)
-
Analytical instrumentation for purity and concentration assessment (e.g., HPLC, LC-MS)
-
Appropriate solvents and reagents for analysis
Procedure:
-
Sample Preparation: Prepare multiple identical samples of this compound in the desired formulation (solid or solution) and container closure system.
-
Initial Analysis (Timepoint 0): Analyze a subset of the samples to determine the initial purity, concentration, and any other relevant quality attributes. This will serve as the baseline.
-
Storage: Store the remaining samples under the desired long-term storage conditions (e.g., -20°C, 4°C, 25°C/60% RH) and accelerated stability conditions (e.g., 40°C/75% RH).
-
Timepoint Testing: At predetermined time intervals (e.g., 1, 3, 6, 12, and 24 months for long-term; 1, 3, 6 months for accelerated), retrieve a set of samples from each storage condition.
-
Sample Analysis: Allow the samples to equilibrate to room temperature and perform the same analytical tests as in the initial analysis to assess any changes in purity, concentration, and the appearance of degradation products.
-
Data Analysis: Compare the results from each timepoint to the initial data to evaluate the stability of this compound under each storage condition.
Table for Stability Data Summary:
| Storage Condition | Timepoint | Purity (%) by HPLC | Concentration (mM) | Observations (e.g., color change, precipitation) |
| -80°C | 0 months | |||
| 6 months | ||||
| 12 months | ||||
| 24 months | ||||
| -20°C | 0 months | |||
| 6 months | ||||
| 12 months | ||||
| 24 months | ||||
| 4°C | 0 months | |||
| 1 month | ||||
| 3 months | ||||
| 25°C / 60% RH | 0 months | |||
| 1 month | ||||
| 3 months |
Mandatory Visualizations
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) signaling pathway is a complex network that regulates key cellular processes.[1][2][3] Upon ligand binding, EGFR dimerizes and activates its intracellular tyrosine kinase domain, leading to the phosphorylation of several downstream signaling molecules.[4] The two major downstream pathways are the RAS-RAF-MEK-ERK pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth.[4]
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
A systematic workflow is essential for a robust stability study. The following diagram illustrates the key steps involved in assessing the stability of this compound.
Caption: Workflow for the long-term stability assessment of this compound.
Logical Relationship of Storage Conditions and Stability
The stability of a compound is directly influenced by its storage conditions. This diagram illustrates the expected relationship between storage temperature and the long-term stability of this compound.
Caption: Relationship between storage temperature and expected stability.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. pharmtech.com [pharmtech.com]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]
Troubleshooting & Optimization
troubleshooting Egfr-IN-94 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EGFR inhibitor, EGFR-IN-94. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound is not publicly available, a common starting point for dissolving small molecule inhibitors of this nature is Dimethyl Sulfoxide (DMSO). It is recommended to first attempt to dissolve the compound in 100% DMSO to create a high-concentration stock solution.
Q2: What should I do if this compound does not dissolve in DMSO?
A2: If you encounter insolubility issues with DMSO, you can try gentle warming of the solution (e.g., in a 37°C water bath) or brief sonication. If the compound remains insoluble, alternative solvents such as Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) could be tested. However, it is crucial to consider the compatibility of these solvents with your specific experimental system.
Q3: My this compound precipitates when I dilute the DMSO stock in aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual decrease in DMSO concentration can help maintain solubility.
-
Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at a final concentration of 0.01-0.1%), to your aqueous buffer can help to keep the compound in solution.
-
Protein-Containing Solutions: For cell-based assays, diluting the compound in media containing serum (e.g., FBS) can aid solubility due to the presence of albumin and other proteins that can bind to and solubilize small molecules.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: As a general guideline for small molecule inhibitors, stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is difficult to weigh accurately. | Static electricity or hygroscopic nature of the compound. | Use an anti-static weighing dish. Handle the compound in a low-humidity environment if possible. |
| Inconsistent results between experiments. | - Incomplete dissolution of the compound.- Degradation of the stock solution.- Variability in dilution preparation. | - Visually inspect the stock solution for any undissolved particles before each use. If necessary, briefly sonicate or warm the solution.- Prepare fresh stock solutions regularly and avoid multiple freeze-thaw cycles.- Use calibrated pipettes and a consistent dilution protocol. |
| Observed cellular toxicity at expected effective concentrations. | - High final concentration of the organic solvent (e.g., DMSO).- Off-target effects of the compound. | - Ensure the final concentration of the solvent in your assay is at a non-toxic level (typically ≤0.5% for DMSO in most cell lines). Run a solvent-only control to assess its toxicity.- Perform dose-response experiments to determine the optimal, non-toxic working concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing the Compound: Accurately weigh a specific amount of this compound powder (e.g., 5 mg) using a calibrated analytical balance.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation. Note: As the molecular weight for "this compound" is not publicly available, a hypothetical molecular weight of 500 g/mol is used for this example calculation.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Example: (0.005 g / 500 g/mol ) / 0.010 mol/L = 0.001 L = 1 mL
-
-
Dissolution: Add the calculated volume of 100% DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may be used to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Visualizations
EGFR Signaling Pathway
Technical Support Center: Optimizing EGFR-IN-94 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of EGFR-IN-94 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an IC50 experiment?
A1: For a novel EGFR inhibitor like this compound, it is advisable to start with a broad concentration range to capture the full dose-response curve. A common starting point is a 7 to 10-point dose-response curve, with the highest concentration in the low micromolar range (e.g., 1 µM to 10 µM) and proceeding with serial dilutions (e.g., 1:3 or 1:5 dilutions). The optimal range will ultimately depend on the potency of the compound and the sensitivity of the cell line being used. For context, IC50 values for various EGFR tyrosine kinase inhibitors (TKIs) can range from low nanomolar to micromolar, depending on the specific EGFR mutation they target.[1][2][3]
Q2: Which cell lines are most appropriate for determining the IC50 of this compound?
A2: The choice of cell line is critical and depends on the intended target of this compound. It is recommended to use a panel of non-small cell lung cancer (NSCLC) cell lines with well-characterized EGFR mutation statuses.
-
For EGFR-sensitizing mutations: Cell lines like PC-9 (exon 19 deletion) and HCC827 (exon 19 deletion) are highly sensitive to EGFR inhibitors.[2][3]
-
For T790M resistance mutation: The NCI-H1975 cell line, which harbors both the L858R activating mutation and the T790M resistance mutation, is a standard model for testing third-generation EGFR inhibitors.[2][3]
-
For wild-type (WT) EGFR: A431 is a commonly used cell line with high expression of wild-type EGFR.[1] Including a WT cell line helps to determine the selectivity of the inhibitor.
Q3: What is the optimal incubation time for this compound in a cell-based IC50 assay?
A3: A standard incubation time for cell viability assays is 72 hours. This duration is typically sufficient for the inhibitor to exert its anti-proliferative effects. However, for some compounds or cell lines, a shorter (e.g., 48 hours) or longer (e.g., 96 hours) incubation period may be optimal. It is recommended to perform a time-course experiment to determine the ideal endpoint for your specific experimental system.
Q4: How should I prepare and store this compound for my experiments?
A4: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the cell culture wells is consistent across all treatments (including the vehicle control) and is at a non-toxic level, typically ≤ 0.5%.
Experimental Protocols
Protocol: Cell Viability Assay for IC50 Determination of this compound
This protocol describes a common method for determining the IC50 value of an EGFR inhibitor using a cell-based viability assay, such as the MTS or CCK-8 assay.
Materials:
-
Selected cancer cell lines (e.g., PC-9, NCI-H1975, A431)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or Cell Counting Kit-8 (CCK-8))
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000 - 5,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock of your desired concentrations of this compound by diluting the DMSO stock in complete culture medium. For a 10-point curve, you might prepare 2X solutions ranging from 20 µM down to the low nanomolar range.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the 2X drug solutions to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent).
-
Incubate for the recommended time (typically 1-4 hours) at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all other readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Data Presentation
Table 1: Representative IC50 Values of Common EGFR Inhibitors in Various NSCLC Cell Lines
| Inhibitor | Generation | Cell Line | EGFR Mutation | IC50 (nM) |
| Erlotinib | 1st | PC-9 | Exon 19 del | 7 |
| Erlotinib | 1st | H3255 | L858R | 12 |
| Afatinib | 2nd | PC-9 | Exon 19 del | 0.8 |
| Afatinib | 2nd | H3255 | L858R | 0.3 |
| Afatinib | 2nd | NCI-H1975 | L858R/T790M | 57 |
| Osimertinib | 3rd | NCI-H1975 | L858R/T790M | 5 |
Data compiled from published literature for illustrative purposes.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate | - Ensure thorough mixing of cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No dose-response curve (flat line at 100% or 0%) | - Concentration range is too low or too high.- Inhibitor is inactive or has low potency.- Cell line is resistant to the inhibitor. | - Test a much broader concentration range (e.g., from 100 µM down to 1 pM).- Verify the identity and purity of the inhibitor.- Confirm the EGFR mutation status of your cell line and its expected sensitivity. |
| Inconsistent IC50 values between experiments | - Variation in cell passage number or health.- Differences in incubation time or reagent batches. | - Use cells within a consistent, low passage number range.- Standardize all experimental parameters, including incubation times and reagent lots. |
| Poor curve fit (high R² value) | - Insufficient data points, especially around the IC50.- Data points are not well-distributed along the curve. | - Increase the number of concentrations tested, particularly around the expected IC50.- Adjust the serial dilution factor to better capture the sigmoidal shape. |
Mandatory Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using a cell-based assay.
References
- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-94 not showing expected efficacy in vitro
Disclaimer: EGFR-IN-94 is used as a placeholder for a novel EGFR inhibitor. The information provided is based on general knowledge of EGFR inhibitors and may not be specific to this particular compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
Question: this compound is not showing the expected inhibitory effect on my cancer cell line. What are the possible reasons?
Answer:
Several factors could contribute to a lack of efficacy. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow
Caption: A troubleshooting workflow for unexpected in vitro results.
-
Compound Integrity:
-
Solubility: Ensure this compound is fully dissolved. Consider using a different solvent if necessary. The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be non-toxic to the cells (typically <0.5%).
-
Storage and Stability: Verify that the compound has been stored correctly to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
Purity: If possible, confirm the purity of the compound.
-
-
Cell Line Issues:
-
EGFR Status: Confirm that your cell line expresses EGFR and has the specific mutation that this compound is designed to target. Cell lines can lose their characteristics over time. It is advisable to perform regular authentication.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase. High passage numbers can lead to genetic drift and altered drug responses.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of inhibitors. Consider reducing the serum concentration during the treatment period, but ensure this does not compromise cell viability.
-
-
Experimental Protocol:
-
Concentration Range: You may need to test a broader range of concentrations. The IC50 value can vary significantly between different cell lines.
-
Incubation Time: The optimal incubation time can vary. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the best time point for assessing the effect.[1]
-
Positive Control: Include a known EGFR inhibitor (e.g., Gefitinib, Erlotinib, Osimertinib) as a positive control to ensure the assay is working correctly.[2]
-
-
Assay-Specific Issues:
-
Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo): Ensure that the chosen assay is appropriate for your experimental conditions. For example, some compounds can interfere with the chemistry of certain viability assays.
-
Western Blotting for p-EGFR: If you are assessing the direct inhibition of EGFR phosphorylation, make sure that the cells are stimulated with EGF to induce phosphorylation before treatment with the inhibitor.[2]
-
Question: How can I confirm that this compound is entering the cells and engaging with its target?
Answer:
Directly measuring intracellular drug concentration is complex. However, you can infer target engagement by assessing the phosphorylation status of EGFR and its downstream signaling proteins.
-
Western Blotting for p-EGFR: This is the most direct way to assess target engagement.
-
Pre-treat your cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).[3]
-
Stimulate the cells with EGF for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation.
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Lyse the cells and perform a Western blot using antibodies against phosphorylated EGFR (p-EGFR) and total EGFR.
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A dose-dependent decrease in the p-EGFR/total EGFR ratio indicates that the inhibitor is engaging its target.[2]
-
-
Assessing Downstream Signaling: Inhibition of EGFR should lead to a reduction in the phosphorylation of downstream signaling molecules like AKT and ERK.[2]
-
Perform a Western blot for p-AKT, total AKT, p-ERK, and total ERK. A decrease in the phosphorylated forms of these proteins will provide further evidence of target engagement.
-
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition.
FAQs
Q1: What is the recommended solvent and storage condition for this compound?
A1: Most small molecule kinase inhibitors are soluble in DMSO. For long-term storage, it is generally recommended to store the compound as a solid at -20°C or -80°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: Which cell lines are suitable for testing this compound?
A2: The choice of cell line is critical and depends on the specific EGFR mutation that this compound is designed to target.
-
For wild-type EGFR: A549 cells are a commonly used model.[2]
-
For activating mutations (e.g., exon 19 deletion): PC-9 and HCC827 cell lines are often used.[2][3]
-
For resistance mutations (e.g., T790M): NCI-H1975 is a standard cell line.[2][3]
Q3: What are typical IC50 values for EGFR inhibitors in different cell lines?
A3: IC50 values can vary depending on the specific inhibitor, the cell line, and the assay conditions. The following table provides a summary of reported IC50 values for some well-known EGFR inhibitors.
| Inhibitor | Cell Line | EGFR Mutation | IC50 (nM) |
| Erlotinib | PC-9 | Exon 19 del | 7 |
| H1975 | L858R, T790M | >10,000 | |
| Afatinib | PC-9 | Exon 19 del | 0.8 |
| H1975 | L858R, T790M | 57 | |
| Osimertinib | PC-9 | Exon 19 del | 17 |
| H1975 | L858R, T790M | 5 |
Data compiled from reference[3].
Q4: Can I use a biochemical assay instead of a cell-based assay?
A4: Biochemical assays, which use purified enzymes, can be useful for determining the direct inhibitory activity of a compound on the kinase. However, they do not provide information about cell permeability, off-target effects in a cellular context, or the influence of cellular metabolism on the compound. Therefore, cell-based assays are crucial for validating the efficacy of an inhibitor in a more physiologically relevant system.[4]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of this compound on cell proliferation in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium.[1]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Incubate for 48-72 hours.[1]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for p-EGFR
This protocol is for assessing the direct inhibition of EGFR phosphorylation by this compound.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
This compound stock solution
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1173), anti-total EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with different concentrations of this compound for 1-4 hours.[3]
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples with loading buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-EGFR signal to the total EGFR signal. Normalize the total EGFR signal to the loading control (β-actin).
-
References
- 1. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
refining Egfr-IN-94 treatment protocols for primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing EGFR-IN-94 in primary cell culture experiments. The information is designed to assist in refining treatment protocols and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, it prevents the autophosphorylation and activation of the receptor. This, in turn, blocks the initiation of downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1]
Q2: What is the recommended starting concentration for this compound in primary cells?
A2: The optimal concentration of this compound can vary significantly depending on the primary cell type and the specific experimental goals. As a starting point, a dose-response experiment is highly recommended. Based on typical IC50 values for similar EGFR inhibitors in sensitive cell lines, a concentration range of 10 nM to 1 µM is a reasonable starting point for most primary cell experiments.
Q3: How should I prepare and store this compound?
A3: For stock solutions, dissolve this compound in DMSO. For working solutions, further dilute the stock solution in your cell culture medium to the desired final concentration. It is critical to ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How long should I treat my primary cells with this compound?
A4: Treatment duration will depend on the biological question being addressed. For signaling pathway studies (e.g., Western blotting for phosphorylated proteins), a short treatment of 1 to 6 hours may be sufficient. For proliferation or apoptosis assays, a longer treatment of 24 to 72 hours is typically required.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell proliferation or signaling. | Suboptimal Concentration: The concentration of this compound may be too low for the specific primary cell type. | Perform a dose-response experiment to determine the optimal concentration. Increase the concentration in a stepwise manner (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). |
| Low EGFR Expression: The primary cells may have low or no expression of EGFR. | Confirm EGFR expression in your primary cells using Western blot or flow cytometry. | |
| Drug Inactivity: The this compound may have degraded due to improper storage or handling. | Use a fresh aliquot of the inhibitor. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles. | |
| High levels of cell death or cytotoxicity observed. | Concentration Too High: The concentration of this compound is likely toxic to the primary cells. | Reduce the concentration of the inhibitor. Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is below 0.1%. | |
| Variability in experimental results. | Inconsistent Drug Preparation: Inconsistent dilution of the stock solution can lead to variability. | Prepare a fresh working solution for each experiment from a single, well-mixed stock solution. |
| Primary Cell Heterogeneity: Primary cell populations can be heterogeneous, leading to variable responses. | Use cells from the same passage number and ensure consistent cell seeding density. | |
| Unexpected changes in unrelated signaling pathways. | Off-Target Effects: EGFR inhibitors can sometimes have off-target effects on other kinases.[2] | Review the literature for known off-target effects of similar EGFR inhibitors. Consider using a second, structurally different EGFR inhibitor to confirm that the observed effects are on-target. |
Quantitative Data
The following table summarizes hypothetical IC50 values for this compound in various primary cell types to serve as a guideline for experimental design. Actual values should be determined empirically.
| Primary Cell Type | Assay | Hypothetical IC50 (nM) |
| Human Epidermal Keratinocytes | Proliferation (72h) | 50 |
| Human Bronchial Epithelial Cells | Proliferation (72h) | 100 |
| Mouse Primary Hepatocytes | Proliferation (48h) | 250 |
| Rat Primary Cortical Neurons | Viability (48h) | >1000 |
Experimental Protocols
Protocol 1: Dose-Response Proliferation Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 20 µM to 20 nM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the drug dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of EGFR Signaling
-
Cell Seeding and Starvation: Seed primary cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours before treatment.
-
Treatment: Treat the cells with this compound at the desired concentration (e.g., 100 nM) for 1-6 hours. Include a vehicle control.
-
Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound.
References
Technical Support Center: Overcoming Resistance to EGFR Inhibitors
Welcome to the technical support center for researchers encountering resistance to EGFR tyrosine kinase inhibitors (TKIs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in your cancer cell line experiments, with a focus on overcoming resistance to third-generation covalent inhibitors like EGFR-IN-94.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a representative third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Like other third-generation TKIs such as osimertinib, it is designed to selectively target both EGFR-sensitizing mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[1][2][3] this compound forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of its activity.[1][4]
Q2: What is the most common mechanism of acquired resistance to third-generation EGFR inhibitors like this compound?
The most frequently reported mechanism of acquired resistance to third-generation irreversible EGFR inhibitors is the emergence of a tertiary mutation at the covalent binding site, specifically the C797S mutation (cysteine-to-serine substitution at position 797).[1][5][6][7] This mutation prevents the inhibitor from forming its covalent bond, thereby reducing its efficacy and leading to drug resistance.[1][5] Other resistance mechanisms can include the activation of bypass signaling pathways, such as MET amplification.[8]
Q3: How can I detect the EGFR C797S mutation in my resistant cell lines?
The presence of the C797S mutation can be detected using several molecular biology techniques:
-
Sanger Sequencing: This is a standard method for identifying specific point mutations in a known gene sequence.
-
Next-Generation Sequencing (NGS): Provides a more comprehensive view of the genomic landscape and can identify C797S as well as other potential resistance mutations simultaneously.
-
Digital Droplet PCR (ddPCR): A highly sensitive method for detecting and quantifying rare mutations like C797S within a cell population.
Q4: What are the primary strategies to overcome resistance mediated by the C797S mutation?
Several strategies are being explored to overcome C797S-mediated resistance:
-
Fourth-Generation EGFR TKIs: These are non-covalent, reversible inhibitors designed to be effective against EGFR triple-mutant (e.g., Del19/T790M/C797S or L858R/T790M/C797S) cancer cells.[3][7][9]
-
Allosteric Inhibitors: Compounds like EAI045 bind to a different site (an allosteric site) on the EGFR kinase rather than the ATP-binding pocket.[4][10][11] This mechanism is not affected by the C797S mutation. Allosteric inhibitors often show synergistic effects when combined with EGFR antibodies like cetuximab.[4][10]
-
Combination Therapies: Combining different classes of drugs can be effective. For instance, if the C797S and T790M mutations are on different alleles (in trans), a combination of first- and third-generation EGFR TKIs may be effective.[2] Another approach is to combine an EGFR TKI with an inhibitor of a bypass pathway (e.g., a MET inhibitor).[8]
-
Targeting Downstream Signaling: Inhibiting key downstream signaling nodes like PI3K, AKT, or mTOR can circumvent resistance at the receptor level.[8]
Troubleshooting Guides
Problem: My EGFR-mutant cell line (e.g., NCI-H1975) has stopped responding to this compound.
Answer: This is a common indication of acquired resistance. The recommended first step is to investigate the underlying mechanism.
-
Step 1: Confirm Resistance. Perform a dose-response cell viability assay to confirm the shift in the IC50 value of this compound in your cell line compared to the parental, sensitive line.
-
Step 2: Analyze EGFR Signaling. Use Western blotting to check the phosphorylation status of EGFR and its key downstream effectors (AKT, ERK). Persistent phosphorylation in the presence of the inhibitor suggests a resistance mechanism is active.
-
Step 3: Screen for Resistance Mutations. Sequence the EGFR kinase domain of the resistant cells to check for the C797S mutation or other less common mutations.[2][6]
-
Step 4: Investigate Bypass Pathways. If no on-target EGFR mutations are found, screen for the activation of alternative signaling pathways. For example, check for MET gene amplification via qPCR or FISH, or increased phosphorylation of MET and other receptor tyrosine kinases by Western blot.[8]
Problem: I have confirmed the C797S mutation in my this compound resistant cell line. What are my experimental options?
Answer: Once the C797S mutation is confirmed, you can explore several therapeutic strategies preclinically.
-
Option 1: Test Fourth-Generation EGFR TKIs. These inhibitors are specifically designed to be effective against the C797S mutation.
-
Option 2: Evaluate Allosteric Inhibitors. A promising strategy involves using an allosteric EGFR inhibitor. These compounds have a different binding site and are not affected by the C797S mutation.[4] For example, EAI045 has shown efficacy, particularly when combined with an EGFR antibody like cetuximab, which prevents EGFR dimerization.[4][10]
-
Option 3: Explore Combination Therapies. Depending on the allelic context of the mutations, different combinations may be effective. If T790M and C797S are in trans (on different alleles), a combination of a first-generation TKI (like gefitinib or erlotinib) and a third-generation TKI can restore sensitivity.[2]
Data Presentation
Table 1: Inhibitory Activity of Different EGFR TKIs on Resistant Cell Lines
| Cell Line Model | EGFR Mutation Status | 1st-Gen TKI (Gefitinib) IC50 (nM) | 3rd-Gen TKI (Osimertinib) IC50 (nM) | Allosteric Inhibitor (EAI045) + Cetuximab IC50 (nM) |
| PC-9 | Exon 19 Del | ~10 | ~15 | >1000 |
| NCI-H1975 | L858R/T790M | >5000 | ~20 | ~10 |
| Ba/F3 | L858R/T790M/C797S | >5000 | >5000 | ~10 |
Note: IC50 values are approximate and compiled from various preclinical studies for illustrative purposes.[10]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the EGFR inhibitor(s) in growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for EGFR Pathway Activation
-
Cell Lysis: After drug treatment for the desired time (e.g., 2-6 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: EGFR signaling pathway and points of inhibitor action and resistance.
Caption: Experimental workflow for investigating and overcoming resistance.
Caption: Decision tree for selecting a therapeutic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting EGFRL858R/T790M and EGFRL858R/T790M/C797S resistance mutations in NSCLC: Current developments in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired EGFR C797S mediates resistance to AZD9291 in advanced non-small cell lung cancer harboring EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The quest to overcome resistance to EGFR-targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide: Osimertinib vs. Fourth-Generation EGFR Inhibitors in Overcoming Resistance in Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the third-generation EGFR inhibitor, osimertinib, with the emerging class of fourth-generation EGFR tyrosine kinase inhibitors (TKIs). This comparison focuses on their efficacy, particularly in the context of acquired resistance mutations in non-small cell lung cancer (NSCLC).
Osimertinib, a cornerstone in the treatment of EGFR-mutated NSCLC, has significantly improved patient outcomes. However, the emergence of resistance mechanisms, most notably the C797S mutation, presents a critical clinical challenge.[1] This has spurred the development of fourth-generation EGFR TKIs, designed to effectively target these resistant mutations.
Mechanism of Action: A Tale of Two Generations
Osimertinib is a third-generation, irreversible EGFR-TKI that selectively targets both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1] It achieves this by forming a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.
The primary mechanism of acquired resistance to osimertinib involves the mutation of this C797 residue to serine (C797S), which prevents the covalent binding of the drug and restores ATP binding and kinase activity.[1][2] Fourth-generation EGFR TKIs are being developed to overcome this specific resistance mechanism. They employ various strategies, including non-covalent binding or targeting allosteric sites, to inhibit the activity of EGFR even in the presence of the C797S mutation.[3][4]
Efficacy Against Resistance Mutations: A Head-to-Head Look
The key differentiator between osimertinib and fourth-generation EGFR TKIs lies in their activity against the C797S mutation. While osimertinib's efficacy is significantly compromised by this mutation, preclinical data for several fourth-generation inhibitors demonstrate potent activity against EGFR triple mutations (e.g., Del19/T790M/C797S or L858R/T790M/C797S).[3][5]
Table 1: Comparative Efficacy Against Key EGFR Mutations
| Compound Class | EGFR Sensitizing Mutations (e.g., Del19, L858R) | EGFR T790M Mutation | EGFR C797S Triple Mutations |
| Osimertinib (Third-Generation) | High | High | Low / Ineffective |
| Fourth-Generation TKIs (e.g., TQB-3804, BI-4020, BDTX-1535) | High | High | High |
This table provides a qualitative summary based on available preclinical data. Specific IC50 values can be found in the detailed experimental data sections of published studies.
Preclinical Evidence for Fourth-Generation EGFR TKIs
Several fourth-generation EGFR TKIs are in preclinical and early clinical development, showing promise in overcoming osimertinib resistance.
-
TQB-3804: In vitro studies have demonstrated that TQB-3804 can effectively target EGFR T790M/C797S, L858R/T790M/C797S, and L858R/T790M mutations with superior enzymatic inhibitory activity. In vivo models, including cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models, have corroborated these findings, providing a strong preclinical rationale for its use in patients who have relapsed on third-generation EGFR-TKIs due to the C797S mutation.[6]
-
BI-4020: Preclinical studies in an EGFR-Del19/T790M/C797S mutant NSCLC model showed that daily oral administration of 10 mg/kg BI-4020 induced significant tumor regression in all tested tumor models, with the treatment being well-tolerated.[6]
-
BDTX-1535: This inhibitor is designed to target osimertinib-resistant mutations, including C797S, as well as other driver mutations. Animal studies have indicated that BDTX-1535 has excellent brain penetration, which is a critical feature for treating NSCLC patients who often develop central nervous system (CNS) metastases.[6]
-
EAI045: This allosteric inhibitor binds to a different site on the EGFR kinase, away from the ATP-binding pocket where the C797S mutation occurs.[4] Preclinical studies have shown that EAI045, particularly in combination with the EGFR-targeting antibody cetuximab, can effectively inhibit the proliferation of cancer cells harboring the L858R/T790M/C797S triple mutation.[4]
Experimental Protocols
The evaluation of these inhibitors typically involves a series of standardized preclinical experiments:
Cell-Free Kinase Assays
-
Objective: To determine the direct inhibitory activity of the compounds against purified EGFR kinase domains with various mutations.
-
Methodology: Recombinant human EGFR proteins (wild-type and various mutant forms) are incubated with the test compound at varying concentrations in the presence of ATP and a substrate. The kinase activity is measured by quantifying the phosphorylation of the substrate, often using methods like ELISA or radiometric assays. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cell-Based Proliferation Assays
-
Objective: To assess the ability of the compounds to inhibit the growth of cancer cell lines harboring specific EGFR mutations.
-
Methodology: NSCLC cell lines with defined EGFR mutation profiles (e.g., PC-9 for Del19, H1975 for L858R/T790M, and engineered lines with the C797S mutation) are cultured in the presence of increasing concentrations of the test inhibitor. Cell viability is measured after a defined period (typically 72 hours) using assays such as MTT or CellTiter-Glo. The GI50 (concentration for 50% growth inhibition) or IC50 values are then determined.
Western Blot Analysis
-
Objective: To confirm the mechanism of action by assessing the inhibition of EGFR signaling pathways.
-
Methodology: Cells are treated with the inhibitor for a specific duration, after which cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total EGFR, as well as downstream signaling proteins like AKT and ERK. A reduction in the levels of phosphorylated proteins indicates successful pathway inhibition.
In Vivo Tumor Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy and tolerability of the compounds in a living organism.
-
Methodology: Immunocompromised mice are subcutaneously or orthotopically implanted with human NSCLC cells. Once tumors are established, the mice are treated with the test compound or a vehicle control. Tumor volume is measured regularly to assess treatment efficacy. At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for comparing EGFR inhibitors.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Standard experimental workflow for comparing the efficacy of EGFR inhibitors.
Conclusion and Future Directions
Osimertinib remains a critical therapeutic agent for EGFR-mutated NSCLC, particularly in the first-line setting and for patients with the T790M mutation. However, the development of acquired resistance, especially through the C797S mutation, necessitates the advancement of new therapeutic strategies. Fourth-generation EGFR TKIs represent a promising approach to address this unmet clinical need. The preclinical data for these emerging inhibitors demonstrate their potential to overcome osimertinib resistance and provide a new line of defense for patients with advanced NSCLC. Further clinical investigation is crucial to establish the safety and efficacy of these next-generation inhibitors in patients.
References
- 1. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EGFR C797S inhibitors and how do they work? [synapse.patsnap.com]
- 3. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 6. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of Egfr-IN-94 and gefitinib
A comprehensive analysis of the available data on the EGFR inhibitors EGFR-IN-94 and gefitinib reveals a significant disparity in publicly accessible research. While gefitinib is a well-established and extensively documented first-generation EGFR tyrosine kinase inhibitor (TKI), there is a notable absence of specific experimental data for a compound designated "this compound" in the public domain. This guide, therefore, provides a detailed overview of gefitinib, including its mechanism of action, resistance profiles, and relevant experimental data, to serve as a valuable resource for researchers, scientists, and drug development professionals. Information that would allow a direct comparison with this compound is currently unavailable.
Gefitinib: A First-Generation EGFR Tyrosine Kinase Inhibitor
Gefitinib (marketed as Iressa) is an orally active, selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[2][3] This inhibition ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis.[4][3] Gefitinib has demonstrated clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[3]
Mechanism of Action of Gefitinib
The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This leads to the autophosphorylation of specific tyrosine residues in the intracellular domain, creating docking sites for various signaling proteins. These proteins, in turn, activate downstream pathways, primarily the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. Gefitinib's targeted inhibition of EGFR tyrosine kinase effectively blocks these signaling cascades.
Quantitative Data: Gefitinib Activity
The following table summarizes the inhibitory activity of gefitinib against various EGFR mutations. The IC50 value represents the concentration of the drug required to inhibit 50% of the target's activity.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Reference |
| PC-9 | Exon 19 Deletion | 13 | (Hypothetical Data) |
| H1975 | L858R + T790M | > 5000 | [5] |
| A549 | Wild-Type | > 10000 | (Hypothetical Data) |
| H3255 | L858R | 20 | [5] |
Note: The IC50 values for PC-9 and A549 are representative examples based on typical sensitivities of cell lines with these EGFR mutation statuses to first-generation TKIs and are included for illustrative purposes. The data for H1975 and H3255 are derived from published literature.
Resistance to Gefitinib
The development of acquired resistance is a major clinical challenge in gefitinib therapy. The most common mechanism of resistance, accounting for approximately 50-60% of cases, is the acquisition of a secondary mutation in the EGFR gene, most notably the T790M "gatekeeper" mutation in exon 20.[5][6][7] This mutation increases the affinity of the EGFR kinase domain for ATP, thereby reducing the inhibitory effect of gefitinib.[8] Other, less frequent, mechanisms of acquired resistance include amplification of the MET oncogene, which activates bypass signaling pathways, and mutations in other downstream signaling molecules.[5][6]
Experimental Protocols
IC50 Determination via Cell Viability Assay
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50%.
Methodology:
-
Cell Culture: Cancer cell lines with different EGFR mutation statuses are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the inhibitor (e.g., gefitinib) is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are measured using a plate reader. The data is normalized to the vehicle control, and the IC50 values are calculated by fitting the dose-response curves to a sigmoidal model using appropriate software (e.g., GraphPad Prism).
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The inhibitor is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
Gefitinib remains a significant therapeutic agent for a subset of NSCLC patients with activating EGFR mutations. A thorough understanding of its mechanism of action and the molecular basis of resistance is crucial for its effective clinical use and for the development of next-generation inhibitors. While a direct comparison with "this compound" is not possible due to the lack of available data, the information provided on gefitinib serves as a comprehensive guide for researchers in the field of EGFR-targeted cancer therapy. Further research and public dissemination of data on novel inhibitors are essential to advance the field and improve patient outcomes.
References
- 1. Frontiers | Gut microbiota and metabolites: emerging prospects in the treatment of non-small cell lung cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 5. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
- 6. Pharmacokinetic predictions for patients with renal impairment: focus on peptides and protein drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of kidney function | UK Kidney Association [ukkidney.org]
A Comparative Guide to Third-Generation EGFR Inhibitors: Featuring Osimertinib and a Profile for Egfr-IN-94
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the advent of targeted therapies, particularly epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). Third-generation EGFR TKIs have emerged as a powerful class of drugs designed to overcome the resistance mechanisms that limit the efficacy of earlier-generation inhibitors. This guide provides a detailed comparison of the performance of these inhibitors, with a focus on the well-established osimertinib and a placeholder profile for the emerging compound Egfr-IN-94.
Mechanism of Action: Overcoming Resistance
First and second-generation EGFR TKIs have shown significant clinical benefit in patients with EGFR-mutated NSCLC. However, the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary mutation in the EGFR gene, T790M. Third-generation EGFR inhibitors are specifically designed to target this "gatekeeper" mutation while also maintaining activity against the initial activating EGFR mutations (such as exon 19 deletions and L858R) and, crucially, sparing wild-type (WT) EGFR to minimize off-target toxicities.[1][2] This selective inhibition is achieved through a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain.[1]
Performance Data: A Head-to-Head Look
The following tables summarize the available quantitative data for osimertinib, serving as a benchmark for the evaluation of new third-generation EGFR inhibitors like this compound.
Table 1: In Vitro Potency (IC50, nM)
| Compound | EGFR (L858R/T790M) | EGFR (ex19del/T790M) | EGFR (WT) |
| Osimertinib | <1 | <1 | 200-400 |
| This compound | Data not available | Data not available | Data not available |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (%) |
| Osimertinib | H1975 (L858R/T790M) | 25 mg/kg, QD | >90 |
| This compound | Data not available | Data not available | Data not available |
Tumor growth inhibition is a measure of the drug's ability to suppress tumor growth in animal models.
Resistance to Third-Generation EGFR Inhibitors
Despite the success of third-generation inhibitors, acquired resistance can still emerge. The most common on-target resistance mechanism is the C797S mutation, which prevents the covalent binding of the inhibitor to the EGFR kinase domain.[3] Other resistance mechanisms include bypass pathway activation (e.g., MET amplification, HER2 amplification) and phenotypic transformation.
Experimental Protocols
To ensure reproducibility and accurate comparison of data, detailed experimental methodologies are crucial.
IC50 Determination (In Vitro Kinase Assay)
-
Enzyme and Substrate Preparation: Recombinant human EGFR protein (with relevant mutations) and a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase reaction buffer.
-
Compound Dilution: The test inhibitor (e.g., Osimertinib, this compound) is serially diluted to a range of concentrations.
-
Kinase Reaction: The EGFR enzyme, substrate, and inhibitor are incubated with ATP to initiate the phosphorylation reaction.
-
Detection: The level of phosphorylation is quantified using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an antibody-based method (e.g., ELISA).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Pathway Analysis
-
Cell Culture and Treatment: Cancer cell lines harboring specific EGFR mutations are cultured and treated with varying concentrations of the EGFR inhibitor for a specified time.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-ERK, total ERK) followed by incubation with secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the effect of the inhibitor on protein expression and phosphorylation levels.
In Vivo Tumor Growth Inhibition (Xenograft Studies)
-
Cell Implantation: Human cancer cells with the desired EGFR mutation are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Drug Administration: The EGFR inhibitor is administered to the treatment group at a specified dose and schedule (e.g., oral gavage, once daily). The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to that of the control group.
Profile: this compound
Currently, there is limited publicly available data on this compound. As a novel third-generation EGFR inhibitor, its preclinical and clinical development will be closely watched. Key data points to look for in future publications include:
-
Chemical Structure: Understanding the molecular scaffold and any unique chemical moieties.
-
In Vitro Potency and Selectivity: IC50 values against various EGFR mutations and wild-type EGFR.
-
In Vivo Efficacy: Data from xenograft and patient-derived xenograft (PDX) models.
-
Pharmacokinetics and Pharmacodynamics: Absorption, distribution, metabolism, and excretion (ADME) properties, as well as target engagement in vivo.
-
Resistance Profile: Activity against known resistance mutations, including C797S.
-
Safety and Tolerability: Early-phase clinical trial data on adverse events.
Conclusion
Third-generation EGFR inhibitors represent a significant advancement in the treatment of EGFR-mutated NSCLC, with osimertinib setting a high bar for efficacy and safety. The development of new agents like this compound holds the promise of further refining our therapeutic strategies, potentially by offering improved potency, a more favorable resistance profile, or better central nervous system penetration. As more data on this compound becomes available, a direct and comprehensive comparison with established inhibitors will be essential to determine its place in the clinical armamentarium.
References
On-Target Validation of Egfr-IN-94: A Comparative Guide Using CRISPR and Alternative Methods
For researchers, scientists, and drug development professionals, confirming the on-target efficacy of novel kinase inhibitors is a critical step in the preclinical validation process. This guide provides a comparative overview of experimental approaches to validate the on-target effects of Egfr-IN-94, a multi-target inhibitor of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Topoisomerase II (Topo II).[1][2] The primary focus is on leveraging the precision of CRISPR/Cas9 gene-editing technology, benchmarked against established biochemical and cellular assays.
This compound has demonstrated inhibitory activity against EGFR with a half-maximal inhibitory concentration (IC50) of 0.086 μM. It also shows activity against VEGFR-2 and Topo II with IC50 values of 0.107 μM and 2.52 μM, respectively.[1][2] The compound has been shown to induce apoptosis and cause cell cycle arrest at the S phase in HepG-2 cells.[1][2] This guide will explore methodologies to unequivocally demonstrate that the observed cellular phenotypes are a direct result of this compound's interaction with its intended target, EGFR.
Leveraging CRISPR for Definitive On-Target Validation
CRISPR/Cas9 technology offers a powerful and precise method to validate drug-target engagement by directly manipulating the genetic locus of the target protein. By knocking out the EGFR gene, researchers can create a cellular model that is null for the target protein. Comparing the response of these knockout cells to wild-type cells when treated with this compound provides definitive evidence of on-target activity. A significant reduction or complete abrogation of the inhibitor's effect in the knockout cells strongly indicates that the drug's mechanism of action is dependent on the presence of EGFR.
Below is a logical workflow for a CRISPR-based validation experiment:
Comparative Analysis of On-Target Validation Methods
While CRISPR provides a high degree of confidence in target validation, other established methods offer complementary information and can be used for orthogonal validation. The table below compares CRISPR with alternative approaches.
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| CRISPR/Cas9 Knockout | Genetic ablation of the target protein to assess the inhibitor's effect in its absence. | High specificity and definitive on-target validation. | Time-consuming to generate stable knockout cell lines; potential for off-target gene edits. | Comparison of dose-response curves (IC50) between wild-type and knockout cells. |
| Biochemical Assays | In vitro measurement of inhibitor activity against the purified target protein. | Rapid and high-throughput; provides direct measure of enzymatic inhibition. | Lacks cellular context; may not reflect in-cell potency or target engagement. | IC50 values, Ki (inhibition constant). |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells.[3][4] | Confirms direct target engagement in a cellular environment. | Can be technically challenging; not suitable for all targets. | Thermal shift curves, isothermal dose-response curves (EC50). |
| Kinome Profiling | Screens the inhibitor against a large panel of kinases to assess its selectivity. | Provides a broad view of the inhibitor's selectivity profile and potential off-targets. | Can be costly; may not capture all potential off-targets. | Percentage of inhibition against a kinase panel, selectivity scores. |
Detailed Experimental Protocols
CRISPR/Cas9-Mediated EGFR Knockout and Validation
-
gRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting early exons of the EGFR gene to induce frameshift mutations. Clone the sgRNAs into a suitable Cas9 expression vector.
-
Transfection and Selection: Transfect the Cas9-sgRNA plasmids into a cancer cell line with high EGFR expression (e.g., A431). Select for transfected cells using an appropriate marker (e.g., puromycin).
-
Single-Cell Cloning and Screening: Isolate single cells to establish clonal populations. Screen individual clones for EGFR knockout by Western blot and Sanger sequencing of the targeted genomic region.
-
Phenotypic Assays:
-
Cell Viability: Seed wild-type and EGFR knockout cells in 96-well plates. Treat with a serial dilution of this compound for 72 hours. Measure cell viability using a reagent such as CellTiter-Glo®.
-
Apoptosis: Treat cells with this compound at its IC50 concentration for 48 hours. Stain with Annexin V and propidium iodide and analyze by flow cytometry.
-
Cell Cycle: Synchronize cells and then treat with this compound for 24 hours. Fix, stain with propidium iodide, and analyze DNA content by flow cytometry.
-
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either DMSO (vehicle control) or this compound at various concentrations.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble EGFR in the supernatant by Western blot or ELISA. A ligand-induced thermal shift is observed as an increase in the amount of soluble protein at higher temperatures in the drug-treated samples.
EGFR Signaling Pathway
Understanding the EGFR signaling cascade is crucial for interpreting the downstream effects of this compound. Inhibition of EGFR should lead to a reduction in the phosphorylation of key downstream effectors.
Conclusion
Confirming the on-target effects of this compound is paramount for its continued development. A CRISPR/Cas9-based approach provides the most definitive evidence of target engagement by demonstrating a loss of drug efficacy in the absence of EGFR. This method, when complemented with orthogonal assays such as CETSA and kinome profiling, offers a robust validation package. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers with the necessary information to rigorously assess the on-target activity of this compound and similar kinase inhibitors.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. DRES-08. DYNAMIC KINOME PROFILING OF GENETICALLY-DEFINED, EGFRvIII-DRIVEN MURINE ASTROCYTE MODELS OF GLIOBLASTOMA REVEALS TARGETS FOR DUAL KINASE INHIBITOR THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Framework for Evaluating EGFR Inhibitor Toxicities: Afatinib as a Case Study
A direct side-by-side comparison of the toxicities of EGFR-IN-94 and afatinib is not currently feasible due to the limited availability of public data on this compound. This guide, therefore, provides a comprehensive overview of the established toxicity profile of afatinib, a potent, second-generation irreversible ErbB family blocker. The information presented here, including common adverse events, incidence rates, and the methodologies used for their assessment, is intended to serve as a foundational framework for researchers, scientists, and drug development professionals. This guide can be used to inform the design of future preclinical and clinical studies aimed at comparing the toxicities of new chemical entities, such as this compound, against established EGFR inhibitors like afatinib.
Understanding the Mechanism of Action and On-Target Toxicities
Afatinib exerts its therapeutic effect by irreversibly binding to and blocking signaling from the epidermal growth factor receptor (EGFR), as well as other members of the ErbB family (HER2 and HER4). This inhibition of the EGFR pathway in tumor cells is the basis of its anti-cancer activity. However, EGFR is also widely expressed in normal tissues, particularly the skin and gastrointestinal tract. Inhibition of EGFR in these tissues leads to the most common and dose-limiting toxicities associated with this class of drugs.
Caption: EGFR signaling pathway and the inhibitory action of afatinib.
Comparative Toxicity Profile of Afatinib
The following table summarizes the common treatment-related adverse events (TRAEs) observed with afatinib treatment in clinical trials. This data provides a benchmark for evaluating the potential toxicities of novel EGFR inhibitors.
| Adverse Event | All Grades (%) | Grade 3/4 (%) |
| Gastrointestinal | ||
| Diarrhea | 70-95% | 3.0-23% |
| Stomatitis/Mucositis | 29-72% | - |
| Nausea | 21-25% | - |
| Vomiting | 13-23% | - |
| Decreased Appetite | 25-29% | - |
| Dermatological | ||
| Rash/Acneiform Dermatitis | 67-89% | 1.8-14% |
| Paronychia | - | 2.4% |
| Renal | ||
| Acute Kidney Injury | Reported | Reported |
| Hypokalemia | Reported | Reported |
| Hyponatremia | Reported | Reported |
Data compiled from multiple clinical trials. Percentages represent the range of incidence reported across studies.[1][2][3][4][5]
Experimental Protocols for Toxicity Assessment
A robust comparison of the toxicities of this compound and afatinib would require a combination of preclinical and clinical studies. The following outlines key experimental methodologies.
Preclinical Toxicity Studies
-
In Vitro Cytotoxicity Assays:
-
Objective: To determine the cytotoxic effects on various cell lines, including cancer cells with and without EGFR mutations, and normal human cell lines (e.g., keratinocytes, intestinal epithelial cells).
-
Method: Cells are cultured and exposed to a range of concentrations of this compound and afatinib. Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®. The IC50 (half-maximal inhibitory concentration) is calculated for each compound and cell line.
-
-
Animal Toxicology Studies (e.g., in rodents and non-rodents):
-
Objective: To evaluate the systemic toxicity, determine the maximum tolerated dose (MTD), and identify target organs of toxicity.
-
Method: Animals are administered escalating doses of each compound. Key assessments include:
-
Clinical Observations: Daily monitoring for signs of toxicity (e.g., changes in weight, appetite, behavior).
-
Hematology and Clinical Chemistry: Blood samples are collected at various time points to analyze blood cell counts, liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).
-
Histopathology: At the end of the study, major organs and tissues are collected, preserved, and examined microscopically for any pathological changes.
-
-
Clinical Trial Protocols
-
Phase I Dose-Escalation Study:
-
Objective: To determine the MTD and the recommended Phase II dose (RP2D), and to characterize the dose-limiting toxicities (DLTs) in human subjects.
-
Method: Patients are enrolled in cohorts and receive escalating doses of the investigational drug. Toxicities are graded according to the Common Terminology Criteria for Adverse Events (CTCAE). The DLT is typically defined as a grade 3 or higher non-hematological toxicity or a grade 4 hematological toxicity.
-
-
Phase II/III Comparative Studies:
-
Objective: To compare the safety and efficacy of the new agent against a standard-of-care agent like afatinib.
-
Method: Patients are randomized to receive either this compound or afatinib. The incidence, severity, and management of all adverse events are systematically recorded and compared between the two arms. Patient-reported outcomes (PROs) are also collected to assess the impact of toxicities on quality of life.
-
Caption: A generalized workflow for comparative toxicity studies of EGFR inhibitors.
Management of Common Afatinib-Associated Toxicities
The management of afatinib-related toxicities is crucial for maintaining patients on effective therapy. Proactive and reactive strategies are employed:
-
Diarrhea: Often managed with loperamide at the first sign of loose stools. Dose interruption and reduction may be necessary for severe cases.[2]
-
Rash/Acneiform Dermatitis: Management includes topical corticosteroids or antibiotics, and in some cases, oral antibiotics. Patients are advised to avoid sun exposure.[3][6]
-
Stomatitis: Treated with mouthwashes and topical anesthetics. Good oral hygiene is important.
Dose modification is a key strategy for managing moderate to severe toxicities associated with afatinib.[1][2]
Conclusion
Afatinib, a second-generation EGFR inhibitor, is associated with a predictable and manageable toxicity profile, primarily affecting the gastrointestinal tract and the skin.[7] These on-target effects are a consequence of its mechanism of action. While a direct comparison with this compound is not possible at this time, the data and methodologies presented in this guide provide a robust framework for future comparative toxicity studies. A thorough evaluation, following the outlined preclinical and clinical protocols, will be essential to understanding the relative safety profile of this compound and its potential advantages or disadvantages compared to established therapies like afatinib.
References
- 1. Efficacy and Safety of Afatinib for EGFR-mutant Non-small Cell Lung Cancer, Compared with Gefitinib or Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Management of Adverse Events Associated with Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The efficacy and toxicity of afatinib in advanced EGFR-positive non-small-cell lung cancer patients after failure of first-generation tyrosine kinase inhibitors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. targetedonc.com [targetedonc.com]
Independent Verification of a Novel EGFR Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the mechanism of action of a novel epidermal growth factor receptor (EGFR) inhibitor, hypothetically named EGFR-IN-94. It offers a comparative analysis with established EGFR tyrosine kinase inhibitors (TKIs) across three generations, supported by experimental data and detailed protocols for key validation assays.
Introduction to EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutations in the EGFR gene, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[3] EGFR inhibitors are a class of targeted therapies designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling pathways and curbing tumor growth. These inhibitors are broadly categorized into three generations based on their mechanism of action and specificity.
-
First-Generation (Reversible TKIs): These inhibitors, such as gefitinib and erlotinib, reversibly bind to the ATP-binding site of the EGFR kinase domain. They are most effective against tumors harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.
-
Second-Generation (Irreversible TKIs): This class, including afatinib, forms a covalent bond with the EGFR kinase domain, leading to irreversible inhibition. They are active against the same mutations as the first-generation inhibitors but can also show activity against some less common mutations.[4]
-
Third-Generation (Mutant-Selective TKIs): Osimertinib is a prime example of a third-generation inhibitor. It is designed to be highly selective for both the initial activating mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation TKIs, while sparing wild-type EGFR.[5][6]
Comparative Efficacy of EGFR Inhibitors
The following tables summarize the in vitro efficacy of representative EGFR inhibitors from each generation against various EGFR-mutant and wild-type cell lines. The data, compiled from multiple sources, is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: IC50 Values (nM) of EGFR Inhibitors in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Gefitinib (1st Gen) | Afatinib (2nd Gen) | Osimertinib (3rd Gen) |
| PC-9 | Exon 19 deletion | 77.26[3] | 0.8[1] | 12.92[7] |
| HCC827 | Exon 19 deletion | 13.06[3] | - | - |
| H3255 | L858R | - | 0.3[1] | - |
| H1975 | L858R, T790M | > 4000[3] | 57[1] | 5 - 11.44[1][7][8] |
| PC-9ER | Exon 19 del, T790M | - | 165[1] | 13[1] |
Table 2: IC50 Values (nM) of EGFR Inhibitors in Wild-Type EGFR Cell Lines
| Cell Line | EGFR Status | Gefitinib (1st Gen) | Afatinib (2nd Gen) | Osimertinib (3rd Gen) |
| A549 | Wild-Type | - | - | - |
| Calu-3 | Wild-Type | - | - | 650[8] |
| H2073 | Wild-Type | - | - | 461[8] |
| LoVo | Wild-Type | - | - | 493.8[7] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols for Mechanism of Action Verification
To independently verify the mechanism of action of a novel EGFR inhibitor like this compound, a series of in vitro and in vivo experiments are required.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR kinase domains (wild-type and mutant forms).
Protocol:
-
Reagents: Purified recombinant EGFR kinase (wild-type, L858R, Exon 19 del, T790M), ATP, a suitable peptide substrate, kinase assay buffer, and the test inhibitor (this compound).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well or 384-well plate, add the EGFR kinase, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a solution containing ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that quantify ADP production or fluorescence-based methods.[9]
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability and Proliferation Assays
Objective: To assess the effect of the inhibitor on the viability and proliferation of cancer cell lines with different EGFR mutation statuses.
Protocol (MTT Assay):
-
Cell Culture: Seed cancer cell lines (e.g., PC-9, H1975, A549) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of the inhibitor on the phosphorylation of EGFR and key downstream signaling proteins (e.g., Akt, ERK).
Protocol:
-
Cell Lysis: Treat cells with this compound for a specific time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.
-
Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the levels of phosphorylated proteins in treated versus untreated cells to confirm inhibition of the signaling pathway. Total protein levels are used as loading controls.[11][12]
In Vivo Xenograft Model Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., H1975) into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage) and a vehicle control daily or as determined by pharmacokinetic studies.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry) to confirm target engagement and downstream effects.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway, a typical experimental workflow for inhibitor validation, and a comparison of the different generations of EGFR inhibitors.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Workflow for Verifying EGFR Inhibitor Mechanism.
Caption: Comparison of EGFR Inhibitor Generations.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Afatinib in the first-line treatment of patients with non-small cell lung cancer: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com.cn [promega.com.cn]
- 10. Cell viability assay [bio-protocol.org]
- 11. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
